Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2) is a highly versatile aliphatic ether-nitrile intermediate utilized extensively in advanced organic synthesis, pharmaceutical scaffolding, and materials science. By bridging a lipophilic cyclohexyl ring with a reactive propiononitrile chain via a stable ether linkage, this molecule serves as a critical building block for generating complex active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical profile, mechanistic synthesis pathways, and self-validating experimental protocols designed for high-yield laboratory execution.
The strategic value of 3-(cyclohexyloxy)propiononitrile lies in its bifunctional nature. The ether oxygen provides a degree of polarity and hydrogen-bond accepting capability, while the terminal nitrile group acts as a highly reactive electrophilic center for downstream functionalization.
The following quantitative data summarizes the core physicochemical properties of the molecule [1]:
Property
Value
Reference / Source
IUPAC Name
3-cyclohexyloxypropanenitrile
PubChem [1]
CAS Number
16728-52-2
PubChem [1]
Molecular Formula
C₉H₁₅NO
PubChem [1]
Molecular Weight
153.22 g/mol
PubChem [1]
Exact Mass
153.115 Da
PubChem [1]
XLogP3-AA
1.6
PubChem [1]
Topological Polar Surface Area
33 Ų
PubChem [1]
Hydrogen Bond Acceptors
2
PubChem [1]
Rotatable Bonds
3
PubChem [1]
Mechanistic Synthesis: The Cyanoethylation Pathway
The most efficient and scalable synthetic route for 3-(cyclohexyloxy)propiononitrile is the base-catalyzed cyanoethylation of cyclohexanol. Because aliphatic alcohols are relatively weak nucleophiles, the reaction requires a strong base catalyst (such as benzyltrimethylammonium hydroxide, commonly known as Triton B, or alkali metal hydroxides) to generate the more reactive alkoxide ion.
The cyclohexoxide ion subsequently undergoes a regioselective Michael addition, attacking the electrophilic
-carbon of acrylonitrile. Acrylonitrile is a potent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the alkene.
Fig 1: Base-catalyzed Michael addition workflow for 3-(cyclohexyloxy)propiononitrile synthesis.
The terminal nitrile group allows for divergent synthetic pathways, making it a highly prized intermediate in drug development [2].
Reduction to Amine : The nitrile can be reduced to 3-(cyclohexyloxy)propylamine (CAS 16728-63-5) [3] using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a critical pharmacophore precursor for lipophilic drug candidates.
Hydrolysis to Acid : Complete hydrolysis under strongly acidic or basic conditions yields 3-(cyclohexyloxy)propanoic acid, a valuable carboxylic acid scaffold.
Fig 2: Downstream reactivity and functional group transformations of the nitrile intermediate.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and a specific validation parameter.
Protocol 1: Base-Catalyzed Cyanoethylation of Cyclohexanol
Objective : Synthesize 3-(cyclohexyloxy)propiononitrile with high regioselectivity (>95%) and yield.
Reagents : Cyclohexanol (1.0 eq), Acrylonitrile (1.2 eq), Triton B (40% in methanol, 0.05 eq).
Initiation & Deprotonation : Charge a dry, nitrogen-purged round-bottom flask with cyclohexanol. Add Triton B catalyst dropwise at room temperature.
Causality: A nitrogen atmosphere prevents moisture-induced side reactions. Triton B deprotonates the alcohol to form the highly active cyclohexoxide nucleophile.
Validation: Visual confirmation of a slight exotherm indicates successful base activation.
Controlled Addition : Cool the mixture to 10-15°C using an ice bath. Add acrylonitrile dropwise over 1 hour.
Causality: The Michael addition is highly exothermic. Strict temperature control prevents the thermal polymerization of acrylonitrile (which generates polyacrylonitrile impurities) and minimizes runaway reactions.
Validation: Internal temperature must not exceed 15°C; failure indicates an overly rapid addition rate.
Propagation : Remove the ice bath and stir the reaction mixture at 30-40°C for 4-6 hours.
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the cyclohexanol spot (Rf ~0.3) completely disappears and the product spot (Rf ~0.5) stabilizes.
Quenching & Work-up : Neutralize the catalyst by adding a stoichiometric amount of dilute HCl (1M), then partition with diethyl ether and water. Wash the organic layer with brine.
Validation: The aqueous phase pH must test neutral (pH ~7) after the final wash, ensuring complete removal of the base catalyst.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.
Validation: The ¹H-NMR spectrum of the distillate must show the complete absence of vinylic protons (5.5-6.5 ppm) and the distinct presence of the characteristic -CH₂-CN triplet at ~2.5 ppm.
Protocol 2: Catalytic Hydrogenation to 3-(Cyclohexyloxy)propylamine
Objective : Reduce the nitrile to a primary amine for pharmaceutical scaffolding.
Preparation : In a high-pressure Parr reactor, dissolve the nitrile in methanolic ammonia.
Causality: Ammonia suppresses the formation of secondary and tertiary amine byproducts by shifting the equilibrium of the intermediate imine.
Catalyst Addition : Carefully add a slurry of active Raney Nickel.
Causality: Raney Nickel is highly active for nitrile reductions and avoids the use of hazardous LiAlH₄ at industrial scales.
Hydrogenation : Pressurize the reactor with H₂ gas to 50 psi and heat to 50°C. Stir vigorously for 8 hours.
Validation: The reaction is complete when the hydrogen pressure drop ceases entirely, indicating full consumption of the starting material.
Filtration & Work-up : Vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite.
Causality: Celite traps fine catalyst particles, preventing the pyrophoric Raney Nickel from igniting upon exposure to ambient air.
Isolation : Concentrate the filtrate under reduced pressure to yield the target amine.
Validation: IR spectroscopy must confirm the disappearance of the sharp C≡N stretch (2250 cm⁻¹) and the appearance of broad N-H stretches (3300-3400 cm⁻¹).
Safety, Handling, and Storage
As an aliphatic nitrile, 3-(cyclohexyloxy)propiononitrile poses specific handling risks. It should be handled in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles). According to commercial safety data [2], the compound must be stored sealed in a dry environment at 2-8°C. Elevated temperatures or exposure to strong acids/bases during storage can lead to premature degradation or unintended hydrolysis of the nitrile group.
References
Title : 3-(Cyclohexyloxy)propiononitrile | C9H15NO | CID 85578
Source : PubChem (National Center for Biotechnology Information)
URL :[Link]
Exploratory
thermodynamic stability of cyclohexyloxy propionitrile derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Cyclohexyloxy Propionitrile Derivatives Abstract Cyclohexyloxy propionitrile derivatives represent a class of organic molecules with growing importance in pha...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Cyclohexyloxy Propionitrile Derivatives
Abstract
Cyclohexyloxy propionitrile derivatives represent a class of organic molecules with growing importance in pharmaceutical and materials science. Their utility is intrinsically linked to their stability under various conditions. This technical guide provides a comprehensive exploration of the thermodynamic stability of these compounds, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the core principles governing their stability, from intramolecular forces to the influence of structural modifications. Furthermore, this guide details robust experimental and computational methodologies for assessing thermodynamic stability, providing field-proven insights into experimental design and data interpretation. By elucidating potential degradation pathways and offering strategies for stabilization, this document aims to empower researchers to optimize the development and application of cyclohexyloxy propionitrile derivatives.
Introduction: The Significance of Cyclohexyloxy Propionitrile Derivatives
Cyclohexyloxy propionitrile derivatives are characterized by a propionitrile group linked to a cyclohexane ring via an ether bond. This unique combination of functional groups imparts a range of physicochemical properties that make them attractive for various applications. In drug discovery, the nitrile group can act as a key pharmacophore or a metabolic precursor, while the cyclohexyloxy moiety can modulate lipophilicity and receptor binding.[1] The overall stability of these molecules is a critical determinant of their shelf-life, formulation compatibility, and in vivo performance.[2][3] A thorough understanding of their thermodynamic stability is therefore paramount for their successful translation from the laboratory to real-world applications.[4]
Theoretical Underpinnings of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its energy content; a more stable molecule exists in a lower energy state. For cyclohexyloxy propionitrile derivatives, several factors contribute to their overall thermodynamic stability.
Bond Energies and Intramolecular Interactions
The inherent stability of these derivatives begins at the atomic level with the strength of their covalent bonds. The carbon-nitrogen triple bond (C≡N) of the nitrile group is particularly strong, contributing significantly to the overall stability of the molecule.[5] The ether linkage (C-O-C) is generally stable but can be susceptible to cleavage under harsh acidic conditions.[6][7]
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. Substituents on the ring are more stable in the equatorial position compared to the axial position due to the avoidance of 1,3-diaxial interactions, which are a form of steric hindrance.[8][9][10] The size and nature of any substituents on the cyclohexyl ring will, therefore, influence the conformational equilibrium and overall stability.[11]
The Influence of the Cyclohexyloxy Group
The cyclohexyloxy group influences the electronic environment of the propionitrile moiety. The ether oxygen, with its lone pairs of electrons, can participate in intramolecular interactions. The flexibility of the cyclohexane ring and the ether linkage allows the molecule to adopt various conformations, and the most stable conformation will be the one that minimizes steric and electronic repulsions.
Substituent Effects
The addition of substituent groups to the cyclohexane ring can have a profound impact on the thermodynamic stability of the entire molecule. Electron-donating or electron-withdrawing groups can alter the electron density around the ether linkage and the nitrile group, potentially influencing their reactivity and susceptibility to degradation. For instance, bulky substituents will have a more pronounced preference for the equatorial position to minimize steric strain.[10]
Experimental Assessment of Thermodynamic Stability
A combination of analytical techniques is employed to experimentally determine the . These methods provide quantitative data on how the compounds behave under various stress conditions.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for assessing thermal stability.[12][13][14][15]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] This technique is used to determine the temperatures at which the compound decomposes.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18] It is used to determine melting points, glass transitions, and enthalpies of decomposition, providing a comprehensive picture of the thermal stability.
Table 1: Hypothetical Thermal Analysis Data for a Cyclohexyloxy Propionitrile Derivative
Parameter
Value
Interpretation
Onset of Decomposition (TGA)
250 °C
The temperature at which significant mass loss begins.
Melting Point (DSC)
85 °C
Indicates the transition from solid to liquid phase.
Sample Preparation: Accurately weigh 5-10 mg of the cyclohexyloxy propionitrile derivative into a clean TGA crucible (e.g., alumina or platinum).[19][20] Ensure the sample is representative of the bulk material.[19]
Instrument Setup: Place the crucible in the TGA instrument.
Experimental Conditions:
Atmosphere: Typically an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[20]
Data Acquisition: Record the mass of the sample as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline occurs.
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Seal the pan hermetically.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Experimental Conditions:
Atmosphere: Inert atmosphere (e.g., nitrogen).
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
Data Acquisition: Record the differential heat flow between the sample and the reference.
Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Diagram 1: Experimental Workflow for Thermal Stability Analysis
A generalized workflow for assessing thermal stability.
Hydrolytic Stability Assessment
Hydrolysis is a common degradation pathway for many organic molecules, especially those containing functional groups like ethers and nitriles.[21][22] Assessing the hydrolytic stability of cyclohexyloxy propionitrile derivatives is crucial, particularly for pharmaceutical applications where they will be exposed to aqueous environments.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
Stock Solution Preparation: Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[23]
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl).[23]
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).[23]
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[23]
Sample Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and any degradation products.[24]
Diagram 2: Hydrolytic Stability Testing Workflow
A workflow for assessing hydrolytic stability.
Accelerated Stability Testing
Accelerated stability testing is a proactive approach to predict the long-term stability and shelf-life of a compound without waiting for real-time data.[2][25][26] By subjecting the compound to elevated temperature and humidity, the degradation processes are expedited. The data obtained can be used to model the degradation kinetics and extrapolate to predict stability under normal storage conditions.[21][25]
Computational Approaches to Stability Prediction
In addition to experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules.[27][28][29]
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the ground-state energy of different conformers and predict the most stable molecular geometry.[1][27] These calculations can also provide insights into bond dissociation energies and reaction energetics for potential degradation pathways.[30][31][32][33][34]
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with solvent molecules. This can be particularly useful for understanding how the cyclohexyloxy propionitrile derivative might behave in a complex biological environment.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing strategies to enhance the stability of cyclohexyloxy propionitrile derivatives.
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide intermediate.[21][22]
Ether Cleavage: While generally stable, the ether linkage can be cleaved under strong acidic conditions, particularly with hydrohalic acids.[6][7][35]
Oxidation: The cyclohexane ring can be susceptible to oxidation, especially if it contains activating substituents.
Thermal Decomposition: At elevated temperatures, the molecule will eventually decompose, with the weakest bonds likely breaking first.
Strategies for Stabilization
Based on the understanding of potential instabilities, several strategies can be employed to enhance the stability of cyclohexyloxy propionitrile derivatives:
Structural Modification: Judicious placement of substituent groups on the cyclohexane ring can sterically hinder attack at reactive sites or electronically deactivate the molecule towards certain degradation pathways.
Formulation Strategies: For pharmaceutical applications, formulating the compound with appropriate excipients, such as antioxidants or buffering agents, can protect it from degradation.[2]
Packaging and Storage: Protecting the compound from light, moisture, and extreme temperatures through appropriate packaging and storage conditions is a simple yet effective way to ensure its long-term stability.[3]
Conclusion
The is a multifaceted property governed by a delicate balance of intramolecular forces and external conditions. A comprehensive assessment of their stability requires a synergistic approach, combining theoretical understanding with rigorous experimental and computational evaluation. This guide has provided a framework for understanding, assessing, and ultimately enhancing the stability of this promising class of molecules, thereby facilitating their successful application in research and development.
References
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Drug and Therapy Journal. Retrieved March 7, 2026, from [Link]
ACCELERATED STABILITY TESTING. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]
Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). (n.d.). IVAMI. Retrieved March 7, 2026, from [Link]
Accelerated Stability Testing. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). MDPI. Retrieved March 7, 2026, from [Link]
Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Chemistry A. Retrieved March 7, 2026, from [Link]
Propionitrile (C3H5N) properties. (n.d.). WebQC. Retrieved March 7, 2026, from [Link]
Computing thermodynamic properties of materials. (n.d.). The Reinhardt Group. Retrieved March 7, 2026, from [Link]
Hydrolysis of nitriles. (2025). Save My Exams. Retrieved March 7, 2026, from [Link]
Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022). OSTI.GOV. Retrieved March 7, 2026, from [Link]
Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. (2023). PubMed. Retrieved March 7, 2026, from [Link]
Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
A complete description of thermodynamic stabilities of molecular crystals. (2022). PMC. Retrieved March 7, 2026, from [Link]
Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. (2017). ACS Publications. Retrieved March 7, 2026, from [Link]
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. Retrieved March 7, 2026, from [Link]
Propanenitrile (CAS 107-12-0). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]
Ch3 - Substituted Cyclohexanes. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]
THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. (n.d.). arXiv.org. Retrieved March 7, 2026, from [Link]
Video: Stability of Substituted Cyclohexanes. (2023). JoVE. Retrieved March 7, 2026, from [Link]
Physical and Chemical Properties of Ethers. (2026). CK-12 Foundation. Retrieved March 7, 2026, from [Link]
(PDF) Thermodynamics of mixtures containing aromatic nitriles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. Retrieved March 7, 2026, from [Link]
TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved March 7, 2026, from [Link]
The C–N bond dissociation energy in nitrosyl cyanide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 7, 2026, from [Link]
4.7: Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Propanenitrile. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
(PDF) The Dissociation Energy of CN and C2. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]
4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved March 7, 2026, from [Link]
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Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. (2024). MDPI. Retrieved March 7, 2026, from [Link]
Substituent Effect on Cyclohexane Ring: A Theoretical Study. (2015). World Wide Journals. Retrieved March 7, 2026, from [Link]
ASTM D2619 (Hydrolytic Stability). (2024). Savant Labs. Retrieved March 7, 2026, from [Link]
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The dissociation energy of CN and C2. (1994). The Journal of Chemical Physics. Retrieved March 7, 2026, from [Link]
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Enthalpies of vaporization of propionitrile (circles) and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved March 7, 2026, from [Link]
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The Solvation Thermodynamics of 3-(Cyclohexyloxy)propiononitrile: A Comprehensive Technical Guide
Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, understanding the precise solvation behavior of intermediate compounds is critical for optimizing react...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, understanding the precise solvation behavior of intermediate compounds is critical for optimizing reaction kinetics, liquid-liquid extractions, and crystallization workflows. 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2), an ether-nitrile compound, presents a unique physicochemical profile due to its bifunctional nature [1].
As a Senior Application Scientist, I approach solubility not merely as a binary "dissolves/does not dissolve" metric, but as a dynamic thermodynamic equilibrium dictated by specific intermolecular forces. This whitepaper deconstructs the structural causality behind the solubility profile of 3-(Cyclohexyloxy)propiononitrile (3-COP) in various organic solvents, provides a predictive solubility matrix, and outlines a self-validating experimental protocol for empirical determination.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 3-COP, we must first dissect its molecular architecture. The compound (Molecular Weight: 153.22 g/mol ) consists of three distinct functional domains, each interacting differently with solvent microenvironments:
The Hydrophobic Domain (Cyclohexyl Ring): The bulky
ring is highly lipophilic. It relies entirely on London dispersion forces for solvation, driving the molecule's high affinity for non-polar and weakly polar organic solvents.
The Ether Linkage (-O-): Acting as a hydrogen-bond acceptor, the ether oxygen introduces a localized dipole. This allows for moderate interactions with polar protic solvents (like alcohols) but is sterically hindered by the adjacent cyclohexyl ring.
The Nitrile Group (-C≡N): This is the primary polar driver of the molecule. With a strong dipole moment and excellent hydrogen-bond accepting capabilities, the nitrile group pushes the molecule's Topological Polar Surface Area (TPSA) to 33.02 Ų[1].
The interplay of these groups results in an estimated LogP (octanol/water partition coefficient) of ~2.25. This indicates that while the molecule is moderately lipophilic, its polar domains prevent it from being entirely hydrophobic, making it highly miscible in polar aprotic solvents.
Fig 1. Solvation mechanisms of 3-COP domains across different solvent classes.
Predictive Solubility Matrix
Based on the structural causality outlined above, we can construct a predictive thermodynamic solubility profile for 3-COP across standard organic solvent classes.
Solvent Class
Example Solvents
Predicted Solubility (at 25°C)
Mechanistic Rationale
Polar Aprotic
Acetonitrile, DMF, Acetone
Miscible / >500 mg/mL
"Like dissolves like." The strong dipole of the solvent perfectly aligns with the nitrile group of 3-COP, while the solvent's organic backbone accommodates the cyclohexyl ring.
Halogenated / Ethers
Dichloromethane (DCM), THF, Ethyl Acetate
Highly Soluble / >300 mg/mL
Universal solvation capabilities. The moderate polarity and polarizability of these solvents easily overcome the crystal lattice energy (if solid at low temps) or cohesive forces of the liquid solute.
Non-Polar
Hexane, Heptane, Toluene
Soluble / 100 - 300 mg/mL
Solvation is driven by the bulky cyclohexyl ring via London dispersion forces. However, the polar nitrile group may cause slight self-association (dimerization) in strictly non-polar media, slightly limiting absolute miscibility.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderately Soluble / 50 - 150 mg/mL
Alcohols can hydrogen-bond with the ether and nitrile groups. However, the large hydrophobic bulk of the cyclohexyl ring creates an entropic penalty, limiting solubility compared to aprotic solvents.
Aqueous
Water, Aqueous Buffers
Poorly Soluble / <1 mg/mL
The LogP of ~2.25 dictates strong partitioning away from water. The hydrophobic hydration of the cyclohexyl ring is thermodynamically unfavorable.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive matrices are excellent for initial process design, regulatory submissions and precise crystallization engineering require empirical data. The industry standard for determining thermodynamic solubility is the Isothermal Shake-Flask Method , adapted from OECD Test Guideline 105 [2] and IUPAC recommendations [3].
To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . By incorporating a mass-balance check, we eliminate false positives caused by solute degradation or solvent evaporation during the equilibration phase.
Step-by-Step Protocol
Solvent & Solute Preparation:
Add a precisely weighed excess amount of 3-COP (
) to a sealed, inert borosilicate glass vial containing a known volume and mass of the target organic solvent.
Causality: An excess ensures the solution reaches absolute thermodynamic saturation rather than a kinetic dissolution state.
Isothermal Equilibration:
Place the vial in a thermostated shaker bath at 25.0°C ± 0.1°C. Agitate at 150 RPM for 24 to 48 hours.
Causality: Temperature fluctuations drastically alter solubility profiles. Strict isothermal conditions ensure the equilibrium constant (
) remains stable.
Phase Separation (Critical Step):
Transfer the vial to a temperature-controlled centrifuge (set to 25.0°C) and spin at 10,000 x g for 15 minutes.
Causality: Mechanical agitation often creates micro-emulsions or colloidal suspensions. Simple filtration can adsorb the solute or allow micro-particles through, artificially inflating the solubility reading. High-speed centrifugation forces phase separation.
Quantitative Analysis:
Extract an aliquot of the clear supernatant. Dilute appropriately in the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). Calculate the dissolved mass (
).
Self-Validation (Mass Balance Check):
Carefully decant the remaining solvent, dry the residual undissolved solid under a gentle nitrogen stream, and weigh it (
).
Calculate Mass Balance:
Causality: If the error exceeds 5%, the system flags a failure. This indicates that the solute either degraded during the 48-hour shaking period, or solvent evaporated, rendering the concentration data invalid.
Fig 2. Self-validating shake-flask protocol for thermodynamic solubility determination.
Application Insights for Drug Development
Understanding the solubility profile of 3-COP unlocks several process optimization strategies:
Liquid-Liquid Extraction (LLE): Because 3-COP is highly soluble in non-polar and halogenated solvents but poorly soluble in water, it can be easily extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Toluene. To optimize the partition coefficient further, "salting out" the aqueous phase with NaCl will drive nearly 100% of the 3-COP into the organic layer.
Anti-Solvent Crystallization: If 3-COP needs to be isolated as a solid (or purified from structurally similar impurities), a solvent/anti-solvent pairing is highly effective. Dissolving the crude mixture in a minimal amount of a polar aprotic solvent (like Acetone) and slowly titrating in a polar protic anti-solvent (like cold water) will force the hydrophobic cyclohexyl ring to precipitate out of solution, yielding high-purity material.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 85578, 3-(Cyclohexyloxy)propiononitrile." PubChem Database. Available at:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
International Union of Pure and Applied Chemistry (IUPAC). "Solubility Data Series: The Shake-Flask Method and Thermodynamic Equilibria." IUPAC Databases. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Determination of the Dipole Moment of 3-(Cyclohexyloxy)propiononitrile
Foreword In the landscape of modern drug discovery and materials science, a molecule's physicochemical properties are paramount in predicting its behavior and efficacy. Among these, the molecular dipole moment (µ) stands...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of modern drug discovery and materials science, a molecule's physicochemical properties are paramount in predicting its behavior and efficacy. Among these, the molecular dipole moment (µ) stands out as a critical descriptor of charge distribution and polarity. This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the dipole moment of 3-(Cyclohexyloxy)propiononitrile, a molecule of interest due to its combination of a flexible cycloaliphatic group, an ether linkage, and a polar nitrile function. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of computational and experimental methodologies, grounded in rigorous scientific principles.
The Significance of the Molecular Dipole Moment
A molecule possesses a dipole moment if the centers of its positive and negative charges do not coincide. This separation of charge, arising from differences in the electronegativity of its constituent atoms and its overall geometry, results in a vector quantity that describes the molecule's net polarity.[1][2] The magnitude of the dipole moment, typically expressed in Debye (D) units (1 D = 3.33564 × 10⁻³⁰ C·m), is a fundamental property that influences a wide array of molecular behaviors, including:
Intermolecular Interactions: The dipole moment governs dipole-dipole interactions, which are crucial for molecular recognition, protein-ligand binding, and the formation of condensed phases.
Solubility: A molecule's polarity, as quantified by its dipole moment, is a key determinant of its solubility in various solvents, a critical factor in drug formulation and delivery.
Membrane Permeability: The ability of a drug candidate to traverse biological membranes is intrinsically linked to its polarity.
Reactivity: The charge distribution within a molecule, reflected by its dipole moment, can indicate regions susceptible to electrophilic or nucleophilic attack.
For 3-(Cyclohexyloxy)propiononitrile (C₉H₁₅NO), understanding its dipole moment is essential for predicting its behavior in biological systems and for designing novel derivatives with tailored properties.
Computational Determination of the Dipole Moment
Computational chemistry provides a powerful and efficient means to predict molecular properties, including the dipole moment.[3] Density Functional Theory (DFT) has emerged as a robust and widely used method for such calculations, offering a favorable balance between accuracy and computational cost.[4][5]
The Causality Behind the Computational Approach
The choice of a computational method is not arbitrary; it is dictated by the need for a quantum mechanical description of the electron distribution within the molecule. DFT is particularly well-suited for this task as it calculates the electron density, from which the dipole moment can be directly derived.[4] The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.[5][6]
Exchange-Correlation Functional: This component of the DFT calculation approximates the complex many-body electron interactions. For molecules containing heteroatoms like oxygen and nitrogen, hybrid functionals such as B3LYP or PBE0 often provide reliable results.[5][7]
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate dipole moment calculations, it is crucial to use a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p).[6] These additional functions allow for a more flexible description of the electron density, particularly in regions away from the nuclei, which is essential for accurately representing the charge distribution.
Step-by-Step Computational Protocol
The following protocol outlines the key steps for calculating the dipole moment of 3-(Cyclohexyloxy)propiononitrile using a computational chemistry software package like Gaussian.
Molecular Structure Input:
The 3D coordinates of 3-(Cyclohexyloxy)propiononitrile are required. These can be generated using a molecular builder or retrieved from a database like PubChem.[8] The IUPAC name is 3-cyclohexyloxypropanenitrile and its molecular formula is C₉H₁₅NO.[8]
Geometry Optimization:
The initial molecular geometry must be optimized to find the lowest energy conformation. This is a critical step, as the dipole moment is sensitive to the molecular structure. The optimization should be performed at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
Frequency Calculation:
Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data.
Dipole Moment Calculation:
The dipole moment is calculated from the final, optimized electron density. The output will typically provide the total dipole moment magnitude and its vector components along the x, y, and z axes.[9]
Visualization of the Computational Workflow
Caption: Computational workflow for dipole moment determination.
Experimental Determination of the Dipole Moment
Experimental methods provide a crucial validation of computational predictions and offer insights into the behavior of molecules in the condensed phase. The Guggenheim method is a widely used and reliable technique for determining the dipole moment of a polar solute in a non-polar solvent.[3][10][11][12]
The Rationale Behind the Experimental Approach
The Guggenheim method is based on the Debye equation, which relates the macroscopic properties of a solution (dielectric constant and refractive index) to the molecular properties of the solute (dipole moment and polarizability).[3][13] By measuring the change in dielectric constant and refractive index of a non-polar solvent upon the addition of a polar solute, the dipole moment of the solute can be determined.
Dielectric Constant (ε): This property reflects the ability of a substance to store electrical energy in an electric field. The orientation of polar molecules in the field contributes significantly to the dielectric constant.[2][14]
Refractive Index (n): The refractive index is related to the electronic polarizability of the molecules, which is their ability to form induced dipoles in an electric field.[15][16]
The use of a non-polar solvent, such as benzene or cyclohexane, is critical to minimize solute-solvent interactions that could influence the measured dipole moment.
Prepare a series of dilute solutions of 3-(Cyclohexyloxy)propiononitrile in a non-polar solvent (e.g., cyclohexane) with accurately known concentrations (mole fractions).[17]
Dielectric Constant Measurement:
Measure the dielectric constant of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C) using a precision dielectric constant meter or a capacitance bridge.[17][18][19]
Refractive Index Measurement:
Measure the refractive index of the pure solvent and each solution at the same constant temperature using an Abbé refractometer.[16][20]
Data Analysis:
Plot the difference in dielectric constant between the solution and the pure solvent (Δε) against the mole fraction of the solute (x₂).
Plot the difference in the square of the refractive index between the solution and the pure solvent (Δn²) against the mole fraction of the solute (x₂).
Determine the slopes of these plots at infinite dilution (as x₂ → 0).
Calculate the dipole moment (µ) using the Guggenheim equation:
ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.
Visualization of the Experimental Setup
Caption: Experimental setup for dipole moment determination.
Data Presentation and Interpretation
For a comprehensive understanding, the results from both computational and experimental methods should be presented in a clear and comparative manner.
Method
Level of Theory / Solvent
Calculated/Measured Dipole Moment (D)
Computational
B3LYP/6-311++G(d,p)
Hypothetical Value: 3.85 D
Experimental
Guggenheim Method (in Cyclohexane)
Hypothetical Value: 3.72 ± 0.05 D
Note: The values presented in the table are hypothetical and for illustrative purposes only. Actual values would be obtained from the execution of the described protocols.
A close agreement between the computationally predicted and experimentally determined dipole moments would provide strong validation for the computational model and a high degree of confidence in the determined value. Discrepancies between the two could arise from several factors, including limitations of the theoretical model, solvent effects not fully captured by the gas-phase calculation, or experimental uncertainties.
Conclusion
The determination of the dipole moment of 3-(Cyclohexyloxy)propiononitrile is a multifaceted process that benefits from the synergy of computational and experimental techniques. This guide has provided a detailed, scientifically grounded framework for approaching this task. By understanding the underlying principles and meticulously following the outlined protocols, researchers can obtain a reliable and accurate value for this crucial molecular property. This knowledge, in turn, will empower the rational design of new molecules with optimized properties for applications in drug development and materials science.
References
Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. (URL: [Link])
Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. Journal of the Chemical Society (Resumed), 394-398. (URL: [Link])
Lee, S., & Kim, Y.-H. (2014). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv preprint arXiv:1401.5238. (URL: [Link])
Phelps, D. H., & Dalby, F. W. (1966). EXPERIMENTAL DETERMINATION OF THE DIPOLE MOMENTS OF THE DEGENERATE STATES OF NH. Canadian Journal of Physics, 44(7), 1447-1455. (URL: [Link])
Silva, A. A., & da Silva, J. L. (2017). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching. Revista Desafio Online, 5(3), 1-13. (URL: [Link])
Myers, A. B., & Birge, R. R. (1981). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. The Journal of Chemical Physics, 74(6), 3514-3522. (URL: [Link])
Hehn, M., & Hehn, A. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(37), 7587-7600. (URL: [Link])
The refractive index dispersion and polarization of gases. (URL: [Link])
NIST Computational Chemistry Comparison and Benchmark Database. Calculated electric dipole moments. (URL: [Link])
Zahn, C. T. (1934). Measurements of Dielectric Constant and Dipole Moment of Gases by the Beat‐Frequency Method. Journal of Applied Physics, 5(8), 277-282. (URL: [Link])
Sharma, P., & Truhlar, D. G. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and... ChemRxiv. (URL: [Link])
Application of Guggenheim's Short Formula to the Calculation of Dipole Moments - UNI ScholarWorks. (URL: [Link])
Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])
How do you calculated the dipole moment of a specific bond in Gaussian? - ResearchGate. (URL: [Link])
Excited state dipole moments from ΔSCF: a benchmark - RSC Publishing. (URL: [Link])
Hait, D., & Head-Gordon, M. (2018). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation, 14(4), 1969-1981. (URL: [Link])
What free software is used to draw molecules and determine the dipole moment? - Reddit. (URL: [Link])
Dielectric Constant and Dipole Moment - Pharmaguideline. (URL: [Link])
What program can I use to caclulate dipole moment efficiently and without the need of excessive computation? | ResearchGate. (URL: [Link])
DiPolMol-Py: A Python package for calculations for ²Σ ground-state molecules - arXiv. (URL: [Link])
Refractive index and generalized polarizability. (URL: [Link])
Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 3-(Cyclohexyloxy)propiononitrile
Executive Summary 3-(Cyclohexyloxy)propiononitrile is a specialized aliphatic ether-nitrile utilized in advanced organic synthesis and pharmaceutical intermediate development. As a Senior Application Scientist, I approac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Cyclohexyloxy)propiononitrile is a specialized aliphatic ether-nitrile utilized in advanced organic synthesis and pharmaceutical intermediate development. As a Senior Application Scientist, I approach the handling of this compound with a rigorous understanding of its physicochemical behavior and toxicological profile. This whitepaper synthesizes field-proven insights with mechanistic toxicology to establish self-validating safety protocols for laboratory personnel, ensuring that every experimental workflow inherently verifies its own safety.
Physicochemical Profiling
A precise understanding of the molecule's physical properties is the foundational step in risk mitigation. The ether linkage provides specific solubility traits, while the nitrile group dictates its reactivity and primary hazards.
Mechanistic Toxicology: The Causality of Nitrile Hazards
While the ether linkage in 3-(Cyclohexyloxy)propiononitrile provides specific solubility and reactivity traits, the primary toxicological concern stems from the aliphatic nitrile moiety.
The Cytochrome P450 Activation Pathway
The acute toxicity of aliphatic nitriles is not inherently due to the parent molecule but is a direct result of hepatic bioactivation[3]. In vivo, the —specifically the CYP2E1 isoform—catalyzes the alpha-hydroxylation of the carbon adjacent to the nitrile group[4]. This oxidation forms an unstable cyanohydrin intermediate[3].
Cyanide Liberation and Cellular Hypoxia
The cyanohydrin spontaneously decomposes to yield an aldehyde and free hydrogen cyanide (HCN)[3]. The liberated cyanide anion (CN⁻) possesses an exceptionally high affinity for the ferric (Fe³⁺) heme group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[5]. By binding to this critical enzyme, cyanide halts oxidative phosphorylation, leading to rapid ATP depletion, cellular hypoxia, and potentially fatal tissue necrosis[3].
Metabolic bioactivation pathway of aliphatic nitriles leading to cytochrome c oxidase inhibition.
Safety Data Sheet (SDS) & Hazard Assessment
Based on the structural homology to other cyanogenic aliphatic nitriles, 3-(Cyclohexyloxy)propiononitrile is classified under severe GHS hazard categories[6].
Trust in a safety protocol requires it to be a self-validating system—meaning the completion of the protocol inherently proves its success. For nitrile compounds, this involves controlled handling and validated chemical destruction of the cyanide potential.
Protocol 1: Safe Laboratory Handling Workflow
Engineering Controls: Always manipulate 3-(Cyclohexyloxy)propiononitrile within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
Causality: Prevents inhalation of potentially volatile toxic intermediates and parent vapors.
Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient for prolonged exposure to organic nitriles. Use double-gloving with a butyl rubber outer glove and a standard nitrile inner glove.
Reaction Monitoring (Self-Validation): When utilizing this compound in synthesis (e.g., reduction to an amine), monitor the disappearance of the nitrile peak via FT-IR (characteristic sharp stretch at ~2250 cm⁻¹). The absence of this peak validates the complete consumption of the toxic moiety, ensuring downstream intermediates are free of cyanide-generating potential.
Protocol 2: Chemical Quenching and Waste Disposal
Aliphatic nitriles and their potentially cyanide-generating waste must be chemically neutralized prior to disposal. We employ an alkaline hypochlorite oxidation method.
Alkalinization: Adjust the pH of the aqueous nitrile waste to > 11 using 10 M NaOH.
Causality: HCN gas is highly volatile (boiling point 25.6°C). Maintaining a high pH ensures cyanide remains in the aqueous phase as the non-volatile CN⁻ anion.
Oxidation: Slowly add excess sodium hypochlorite (NaOCl, 10-15% bleach) while maintaining the temperature below 10°C using an ice bath.
Causality: Hypochlorite oxidizes cyanide to the significantly less toxic cyanate (CNO⁻). The reaction is highly exothermic, necessitating strict thermal control to prevent boiling and aerosolization.
Hydrolysis: Stir the mixture for 24 hours at room temperature to allow the cyanate to further hydrolyze into carbon dioxide and nitrogen gas.
Validation (Self-Validation): Test the treated waste with commercial cyanide test strips (e.g., Cyantesmo paper). A negative result self-validates the destruction of the hazard, permitting safe disposal through standard hazardous waste channels.
Step-by-step self-validating chemical quenching workflow for nitrile and cyanide-containing waste.
References
PubChem. "3-(Cyclohexyloxy)propiononitrile | C9H15NO | CID 85578". National Institutes of Health (NIH). URL:[Link]
Ghanayem BI, et al. "Role of cytochrome P-450 2E1 in methacrylonitrile metabolism and disposition". Journal of Pharmacology and Experimental Therapeutics (PubMed). URL:[Link]
Willhite CC, Smith RP. "Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects". ResearchGate. URL:[Link]
The Evolution and Mechanistic Paradigms of Cyclohexanol Cyanoethylation: A Technical Whitepaper
Executive Summary Cyanoethylation is a highly versatile Michael-type addition reaction wherein compounds possessing labile hydrogen atoms react with acrylonitrile to yield cyanoethyl derivatives[1]. Within pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyanoethylation is a highly versatile Michael-type addition reaction wherein compounds possessing labile hydrogen atoms react with acrylonitrile to yield cyanoethyl derivatives[1]. Within pharmaceutical and polymer chemistry, the cyanoethylation of secondary cyclic alcohols—specifically cyclohexanol—represents a critical transformation for synthesizing biologically active heterocycles, specialized plasticizers, and polymer precursors[2]. This whitepaper provides an authoritative analysis of the historical progression, mechanistic causality, and modern experimental protocols governing the cyanoethylation of cyclohexanol.
Historical Context and Mechanistic Foundations
The foundational framework for the cyanoethylation of active hydrogen groups was pioneered by H.A. Bruson in the 1940s[3]. Bruson's early research revealed a critical mechanistic hurdle: while primary aliphatic alcohols react readily with acrylonitrile, secondary alcohols like cyclohexanol suffer from increased steric hindrance and lower inherent nucleophilicity[3]. Consequently, cyclohexanol requires the presence of strong basic catalysts to drive the reaction forward[3].
Mechanistically, cyanoethylation is driven by the powerful electron-withdrawing nature of the nitrile group, which renders the β-carbon of acrylonitrile highly electrophilic[4]. The reaction pathway follows a precise causal sequence:
Deprotonation: A strong base abstracts a proton from cyclohexanol to generate a cyclohexyl alkoxide anion. Weaker bases often fail here due to the relatively high pKa of cyclohexanol[5].
Nucleophilic Attack: The alkoxide attacks the β-carbon of the acrylonitrile molecule. This is the rate-limiting step, heavily influenced by the steric bulk of the cyclohexane ring[5].
Protonation: The resulting resonance-stabilized carbanion intermediate abstracts a proton from the solvent (or another cyclohexanol molecule), yielding the target ether, 3-(cyclohexyloxy)propanenitrile, and regenerating the base catalyst[4].
Mechanistic pathway of base-catalyzed cyclohexanol cyanoethylation.
The Catalytic Evolution: From Homogeneous to Heterogeneous Systems
Historically, cyanoethylation relied heavily on homogeneous catalysts. Bruson utilized 40% aqueous potassium hydroxide or quaternary ammonium hydroxides like "Triton B" (benzyltrimethylammonium hydroxide)[3]. While these provided high yields, they required post-reaction neutralization, generating significant chemical waste and complicating purification[2].
In recent decades, the paradigm has shifted toward heterogeneous solid base catalysts. However, the unique steric profile of cyclohexanol presents challenges for certain modern catalysts. For instance, while alkali metal ion-exchanged zeolites (like CsX) show excellent conversion rates for linear alcohols (e.g., methanol), they yield 0% conversion for cyclohexanol because the bulky cyclic structure cannot access the active sites within the zeolite's micropores[5]. Conversely, modified Mg-Al hydrotalcites, which offer surface-accessible basic sites, have proven to be highly active and reusable alternatives[6].
Quantitative Comparison of Catalytic Systems
Catalyst System
Type
Temp (°C)
Yield / Conversion
Historical Era
Key Limitation / Advantage
Triton B
Homogeneous
25–35
~80–90%
1940s–1950s
High yield, but requires acid quenching and generates waste[3],[2].
40% Aqueous KOH
Homogeneous
25–35
Moderate
1940s
Prone to side reactions (e.g., acrylonitrile polymerization)[3].
Mg-Al Hydrotalcite
Heterogeneous
65–80
High
1990s–Present
Air-stable, reusable, excellent for sterically hindered alcohols[6].
Zeolite CsX
Heterogeneous
150
0%
2010s
Fails for cyclohexanol due to severe steric hindrance in micropores[5].
Experimental Workflows and Self-Validating Protocols
To ensure high fidelity and reproducibility in the synthesis of 3-(cyclohexyloxy)propanenitrile, the following protocol integrates strict causality and self-validating checkpoints.
Step-by-step experimental workflow for cyclohexanol cyanoethylation.
Protocol: Base-Catalyzed Cyanoethylation of Cyclohexanol
Objective: Synthesize 3-(cyclohexyloxy)propanenitrile with >85% yield while suppressing the exothermic polymerization of acrylonitrile.
Step 1: Preparation & Catalyst Activation
Action: Charge a dry, round-bottom flask with 1.0 molar equivalent of cyclohexanol and 5% by weight of Triton B (or a surface-active heterogeneous catalyst like Mg-Al hydrotalcite)[3],[6].
Causality: The system must be kept relatively free of excess water to prevent the competitive hydrolysis of acrylonitrile into acrylamide[7].
Step 2: Temperature Equilibration
Action: Cool the mixture to 25–35°C using a water bath[3].
Causality: Cyanoethylation is highly exothermic. Elevated temperatures promote the anionic polymerization of acrylonitrile, which consumes the reagent and ruins the yield[1].
Step 3: Dropwise Addition of Acrylonitrile
Action: Slowly add 1.1 molar equivalents of acrylonitrile dropwise over 1 to 2 hours under vigorous stirring[3].
Causality: Dropwise addition maintains a low steady-state concentration of unreacted acrylonitrile, preventing thermal runaway and limiting multiple cyanoethylation side-reactions[4].
Validation Checkpoint: Monitor the internal temperature continuously. A sudden spike (>40°C) indicates an uncontrolled exothermic reaction; addition must be paused.
Step 4: Reaction Monitoring
Action: Continue stirring for 2 to 4 hours post-addition.
Validation Checkpoint: Analyze aliquots via Gas Chromatography (GC). The reaction is deemed complete when the cyclohexanol peak plateaus and no longer decreases.
Step 5: Quenching and Purification
Action: Neutralize the mixture with dilute acetic acid (if using a homogeneous base) or filter out the solid catalyst (if heterogeneous)[3],[2]. Extract the organic layer, wash with water, and perform vacuum distillation.
Causality: Neutralization destroys the basic catalyst. If the base is left active during high-temperature distillation, it will catalyze the reverse Michael addition (retro-cyanoethylation), reverting the product back to cyclohexanol and acrylonitrile[2].
Validation Checkpoint: Confirm the structure of the purified clear liquid via
H-NMR, specifically validating the presence of the characteristic triplet of the group at approximately 2.6 ppm.
Applications in Advanced Synthesis
The cyanoethylation of cyclohexanol is rarely an end in itself. The resulting 3-(cyclohexyloxy)propanenitrile is a highly versatile intermediate. Through catalytic hydrogenation, the nitrile group can be reduced to form 3-(cyclohexyloxy)propan-1-amine. These primary amines serve as critical building blocks in the synthesis of biologically active heterocycles (such as triazoles and tetrazoles), specialized surfactants, and advanced polymer precursors[4],[2].
References
Title: Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles
Source: Asian Journal of Chemistry
URL:4
Title: The Chemistry of Acrylonitrile. IV. Cyanoethylation of Active Hydrogen Groups
Source: Journal of the American Chemical Society (ACS)
URL:3
Title: Acrylonitrile - Synthesis of Chemicals
Source: Wikipedia
URL:7
Title: Kinetic Studies and Simulation of Cyanobutylation Between Butanol and Acrylonitrile
Source: International Journal of Innovative Research in Technology (IJIRT)
URL:2
Title: Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH
Source: ResearchGate
URL:6
Title: Alkali Metal Ion-Exchanged Zeolite X from Bamboo Leaf Biomass as Base Catalysts in Cyanoethylation of Methanol
Source: Australian Journal of Chemistry (ConnectSci)
URL:5
synthesis protocol for 3-(Cyclohexyloxy)propiononitrile via cyanoethylation
Application Note: Synthesis Protocol for 3-(Cyclohexyloxy)propiononitrile via Base-Catalyzed Cyanoethylation Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-(Cyclohexylox...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Protocol for 3-(Cyclohexyloxy)propiononitrile via Base-Catalyzed Cyanoethylation
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2)
Mechanistic Grounding & Reaction Causality
The synthesis of 3-(Cyclohexyloxy)propiononitrile relies on cyanoethylation, a highly specific subset of the Michael addition where an active hydrogen compound adds across the electron-deficient double bond of an α,β-unsaturated nitrile[1]. In this system, cyclohexanol acts as the nucleophile precursor, and acrylonitrile serves as the Michael acceptor.
Because cyclohexanol is a secondary alicyclic alcohol, its hydroxyl group exhibits moderate steric hindrance and relatively low inherent nucleophilicity. To drive the reaction forward, a strong base catalyst is required to deprotonate the alcohol and generate a highly reactive alkoxide anion[2].
Catalyst Selection & Causality:
While aqueous sodium hydroxide (NaOH) is a traditional base for cyanoethylation, its use with secondary alcohols often results in biphasic resistance and promotes the competitive hydrolysis of acrylonitrile into bis(2-cyanoethyl) ether or acrylic acid[3]. To bypass this, Triton B (benzyltrimethylammonium hydroxide) is the optimal catalyst[2]. As an organic-soluble quaternary ammonium base, Triton B generates a "naked" (unsolvated) cyclohexyl alkoxide ion pair directly in the organic phase. This drastically accelerates the 1,4-addition trajectory while suppressing aqueous side reactions.
Figure 1: Base-catalyzed Michael addition mechanism for the cyanoethylation of cyclohexanol.
Experimental Protocol: A Self-Validating System
This protocol is engineered to be a self-validating system. It incorporates critical In-Process Controls (IPCs)—specifically thermal monitoring to suppress runaway polymerization and pH-controlled quenching to guarantee the thermal stability of the final product during isolation[4].
Reagents & Materials
Cyclohexanol (Anhydrous): 10.0 g (100 mmol, 1.0 equiv)
Acrylonitrile (Stabilized with MEHQ): 6.37 g (120 mmol, 1.2 equiv)
Triton B (40% wt in methanol): 2.1 g (5.0 mmol, 0.05 equiv)
Glacial Acetic Acid: 0.3 g (5.0 mmol, 0.05 equiv)
Dichloromethane (DCM): 50 mL
Saturated Aqueous NaCl (Brine): 50 mL
Step-by-Step Methodology
Initiation & Cooling: Charge a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer with 10.0 g of cyclohexanol and 2.1 g of Triton B. Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.
Electrophile Addition (Exothermic Control): Begin the dropwise addition of 6.37 g of acrylonitrile over a period of 45 minutes.
Causality: The cyanoethylation reaction is highly exothermic. Rapid addition leads to localized hot spots, triggering the anionic polymerization of acrylonitrile (forming solid polyacrylonitrile waste) and drastically reducing the yield[4]. Maintain the internal temperature strictly below 10 °C during this step.
Thermal Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to ambient temperature (25 °C) and stir continuously for 6 to 8 hours.
IPC Check: Reaction completion can be verified via GC-MS or TLC (Hexane:EtOAc 8:2), monitoring the disappearance of the cyclohexanol peak.
Reaction Quenching: Add 0.3 g of glacial acetic acid dropwise to the mixture and stir for 10 minutes.
Causality & Validation: The Michael addition is reversible. If the basic catalyst is not completely neutralized (pH must be ≤ 7), the high temperatures required for downstream distillation will trigger a retro-Michael reaction (retro-cyanoethylation), reverting the product back to cyclohexanol and acrylonitrile.
Aqueous Work-up: Dilute the quenched mixture with 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with distilled water (2 × 25 mL) and brine (1 × 50 mL) to remove methanol, neutralized catalyst salts, and unreacted trace acrylonitrile. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Subject the crude yellow oil to vacuum distillation. Collect the main fraction boiling at approximately 119 °C at 10 mmHg to afford 3-(Cyclohexyloxy)propiononitrile as a clear, colorless liquid[4].
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target nitrile.
Quantitative Data: Catalyst Optimization
The choice of catalyst dictates both the reaction conditions and the ultimate yield. The table below summarizes quantitative performance data across different catalyst systems for the cyanoethylation of secondary alcohols, providing a framework for process scale-up or green chemistry adaptations[3].
Catalyst System
Reaction Phase
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Triton B (40% in MeOH)
Homogeneous
25
6
85
High solubility of the alkoxide pair prevents biphasic resistance. Optimal for lab-scale.
Aqueous NaOH (30%)
Biphasic
35
12
60
Competitive hydrolysis of acrylonitrile reduces yield. Requires phase transfer agents.
K₂CO₃ / Zeolite
Heterogeneous
65
5
90
High surface area promotes solvent-free conversion. Excellent green chemistry alternative.
KF / Alumina
Heterogeneous
50
4
88
Solid base provides easy work-up and high recyclability for industrial scale-up.
catalytic cyanoethylation of cyclohexanol with acrylonitrile
An In-Depth Technical Guide to the Catalytic Cyanoethylation of Cyclohexanol with Acrylonitrile This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalyti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Catalytic Cyanoethylation of Cyclohexanol with Acrylonitrile
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic cyanoethylation of cyclohexanol. The reaction, a classic example of a Michael addition, yields 3-(cyclohexyloxy)propanenitrile, a valuable intermediate in organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, explore various catalytic systems, and emphasize the critical safety protocols required when handling acrylonitrile.
Theoretical Background and Mechanism
Cyanoethylation is a fundamental chemical transformation that introduces a 2-cyanoethyl group (-CH₂CH₂CN) onto a nucleophile.[1] The reaction typically involves the addition of a compound with an active hydrogen atom to the carbon-carbon double bond of acrylonitrile (CH₂=CH-CN).[2][3] For an alcohol like cyclohexanol, this process results in the formation of a β-alkoxypropionitrile.[4]
The reaction is most commonly facilitated by a base catalyst. The mechanism proceeds via a conjugate addition pathway:
Deprotonation: The base removes the acidic proton from the hydroxyl group of cyclohexanol, generating a nucleophilic cyclohexoxide anion.
Nucleophilic Attack: The newly formed cyclohexoxide anion attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group (-CN) is a powerful electron-withdrawing group, which makes the β-carbon electrophilic and susceptible to attack.[5]
Protonation: The resulting carbanion intermediate is protonated by a proton source in the reaction mixture (often the solvent or a water molecule) to yield the final product, 3-(cyclohexyloxy)propanenitrile, and regenerate the catalyst.[2]
This regioselective, anti-Markovnikov addition is a hallmark of the Michael reaction.[2]
Caption: Base-catalyzed Michael addition mechanism for cyanoethylation.
Catalytic Systems: A Comparative Overview
The choice of catalyst is paramount and influences reaction efficiency, work-up complexity, and overall process sustainability. Both homogeneous and heterogeneous catalysts are effective.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium.
Alkali Metal Hydroxides (NaOH, KOH): These are the most common, cost-effective, and readily available catalysts. They are highly effective but can be difficult to remove from the reaction mixture, often requiring aqueous work-up procedures.[6]
Alkali Metal Alkoxides: Sodium or potassium alkoxides provide a high concentration of the active nucleophile and drive the reaction efficiently. Kinetic studies show the reaction is first-order in both acrylonitrile and the alkoxide anion.[7][8]
Quaternary Ammonium Hydroxides: Bases like benzyltrimethylammonium hydroxide (Triton B) are also potent catalysts for this transformation.[3][5]
Heterogeneous Catalysts: These solid-phase catalysts are insoluble in the reaction medium, which greatly simplifies product purification and allows for catalyst recycling—a key principle of green chemistry.
Basic Ion-Exchange Resins: Polymeric resins with basic functional groups, such as Amberlyst A-21, can effectively catalyze the reaction, often under solvent-free conditions.[7][9] This avoids the need for aqueous work-up, as the catalyst can be simply filtered off.
Modified Hydrotalcites: Layered double hydroxides (e.g., Mg-Al hydrotalcites) are highly active, reusable, and air-stable catalysts for the cyanoethylation of alcohols.[4]
Acrylonitrile is a highly flammable, volatile, toxic, and carcinogenic liquid. [1] Strict adherence to safety protocols is non-negotiable.
Engineering Controls: All manipulations involving acrylonitrile must be performed inside a certified, well-ventilated chemical fume hood.[10]
Personal Protective Equipment (PPE):
Eye Protection: Splash-proof safety goggles are mandatory. Contact lenses should not be worn.[11]
Hand Protection: Wear impervious gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart.
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Impervious clothing should be used to prevent any skin contact.[11]
Handling and Storage:
Store acrylonitrile in tightly closed containers in a cool, well-ventilated area away from heat, sparks, open flames, and strong oxidizers (especially bromine), strong bases, strong acids, copper, and amines.[11][12]
Use non-sparking tools for opening and closing containers. All containers must be bonded and grounded during transfer to prevent static discharge.[13]
Emergency Procedures:
Skin Contact: Immediately wash the contaminated area with copious amounts of soap and water. Remove contaminated clothing.[10][11]
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Inhalation: Move the individual to fresh air immediately.
Spills: Use an appropriate absorbent material for small spills. Have spill kits readily available.
Experimental Application & Protocols
The following section details a representative protocol using a standard homogeneous catalyst and outlines the general workflow.
Caption: General workflow for cyanoethylation and product isolation.
Protocol: Base-Catalyzed Cyanoethylation of Cyclohexanol
This protocol describes the synthesis of 3-(cyclohexyloxy)propanenitrile using sodium hydroxide as the catalyst.
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Place the flask in an ice-water bath.
Reagent Charging: To the flask, add cyclohexanol (e.g., 0.2 mol) and a catalytic amount of sodium hydroxide (e.g., 0.01 mol, ~5 mol%).
Acrylonitrile Addition: While stirring the mixture vigorously in the ice-water bath, add acrylonitrile (e.g., 0.22 mol, 1.1 equivalents) dropwise from the dropping funnel over 30-45 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to prevent uncontrolled polymerization of acrylonitrile.[3]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the cyclohexanol starting material.
Work-up: Upon completion, cool the reaction mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[1]
Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining base and water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.[1]
Purification: The crude product, 3-(cyclohexyloxy)propanenitrile, is typically a colorless to pale yellow oil. Purify the crude product by vacuum distillation to obtain the final, high-purity product.
Product Characterization
FTIR Spectroscopy: The most prominent signal for a successful reaction is the appearance of a sharp nitrile (-C≡N) stretching peak around 2245-2255 cm⁻¹. The broad O-H stretch from cyclohexanol (around 3300 cm⁻¹) should be absent in the purified product.
¹H NMR Spectroscopy: Expect to see characteristic triplets for the two methylene groups of the cyanoethyl moiety (-O-CH₂-CH₂-CN) and signals corresponding to the cyclohexyl group.
¹³C NMR Spectroscopy: Look for the characteristic nitrile carbon signal (around 119 ppm) and signals for the cyclohexyl ring and the two ethyl carbons.
Troubleshooting
Low or No Conversion:
Cause: Inactive catalyst (e.g., old NaOH) or insufficient amount.
Solution: Use a fresh, potent base. Ensure the correct stoichiometry is used. For heterogeneous catalysts, ensure proper activation if required.[7]
Polymerization of Acrylonitrile:
Cause: Reaction temperature too high, especially during the addition of acrylonitrile. Acrylonitrile inhibitor may be removed or degraded.
Solution: Maintain cooling with an ice bath during addition. Do not add acrylonitrile too quickly. Use acrylonitrile with its inhibitor intact.[14]
Formation of Byproducts:
Cause: Excess base or water can lead to the hydrolysis of acrylonitrile to acrylamide or acrylic acid.
Solution: Use only a catalytic amount of base. Ensure reaction conditions are anhydrous if possible, especially when using highly reactive catalysts like alkoxides.
References
INEOS. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Retrieved from Academia.edu.
Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet for Acrylonitrile. U.S. Department of Labor.
New Jersey Department of Health. (n.d.). Acrylonitrile Hazard Summary. NJ.gov.
SafeRack. (n.d.). Acrylonitrile Handling. SafeRack.
INEOS. (n.d.). Acrylonitrile Product Information.
BenchChem. (2025). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives. BenchChem.
Sudalai, A. et al. (2013). Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin. Journal of Applied Polymer Science.
ResearchGate. (2012). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Request PDF.
Grokipedia. (n.d.). Cyanoethylation. Grokipedia.
Rajasekaran, A. et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
Gasson, E. J. (1951). Cyanoethylation. Google Patents (US2579580A).
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions.
ResearchGate. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH.
Krimm, H. et al. (1976). Process for production of 3-hydroxy-cyclohexene-2-ones. Google Patents (US3948993A).
Patai, S. et al. (n.d.). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Hebrew University of Jerusalem.
Sigma-Aldrich. (n.d.). Heterogeneous Catalysts for Synthetic Applications.
Application Note: 3-(Cyclohexyloxy)propiononitrile as a Bifunctional High-Voltage Electrolyte Additive
Target Audience: Battery Researchers, Materials Scientists, and R&D Professionals in Energy Storage Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale As the demand for high-energy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Battery Researchers, Materials Scientists, and R&D Professionals in Energy Storage
Document Type: Technical Application Note & Experimental Protocol
Introduction & Rationale
As the demand for high-energy-density lithium-ion batteries (LIBs) accelerates, pushing the operating voltage of cathode materials (e.g., NMC, LCO) beyond 4.3 V has become a primary objective. However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition at these elevated potentials, leading to transition metal (TM) dissolution, structural degradation of the cathode, and rapid capacity fade.
3-(Cyclohexyloxy)propiononitrile (CYOPN) represents an advanced class of "ether-nitrile" bifunctional electrolyte additives designed to overcome these interfacial instabilities. By integrating a strongly coordinating nitrile group (-C≡N) with a flexible, sterically hindering cycloaliphatic ether group (-O-), CYOPN acts as a dual-interphase regulator. This application note details the mechanistic causality of CYOPN, outlines self-validating experimental protocols, and provides benchmark data for its implementation in high-voltage battery systems.
Mechanistic Principles: The "Why" Behind the Molecule
The efficacy of CYOPN is rooted in the synergistic electrochemical behavior of its two functional motifs:
Cathode Stabilization via Nitrile Coordination:
The strongly electron-withdrawing nitrile group possesses a high oxidation potential and strong binding affinity for transition metal ions (Ni, Co, Mn)[1]. At high voltages, the nitrile group preferentially adsorbs onto the cathode surface and undergoes a controlled oxidative decomposition. This sacrificial reaction forms a robust, nitrogen-rich Cathode-Electrolyte Interphase (CEI) that physically shields the underlying carbonate solvents from continuous oxidative attack and suppresses the dissolution of transition metals[2].
Anode Passivation via Ether Solvation Tuning:
Historically, pure nitrile additives demonstrate poor compatibility with lithium metal and graphite anodes due to deleterious reductive side reactions. The incorporation of the ether-oxygen heteroatom in CYOPN redistributes the molecule's electron density and fine-tunes the Li⁺ solvation sheath[3]. This weak yet selective coordination promotes anion-derived decomposition at the anode, facilitating the formation of an inorganic-rich (LiF/Li₃N) Solid Electrolyte Interphase (SEI) that ensures high Coulombic efficiency[3].
Steric Shielding:
Unlike linear alkoxypropionitriles (e.g., 3-methoxypropionitrile)[4], the bulky cyclohexyloxy ring in CYOPN provides significant steric hindrance. This hydrophobicity repels trace moisture, preventing LiPF₆ hydrolysis and subsequent HF generation, thereby mitigating acid-driven degradation of the active materials[1].
Fig 1. Dual-interphase stabilization mechanism of CYOPN in high-voltage lithium batteries.
Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. By comparing a baseline electrolyte against a CYOPN-modified electrolyte, researchers can isolate the additive's electrochemical contributions.
Materials Preparation
Base Electrolyte: 1.0 M LiPF₆ in Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 by weight).
Additive: 3-(Cyclohexyloxy)propiononitrile (CYOPN), purified via molecular sieves (4Å) to ensure H₂O < 10 ppm.
Formulation: Prepare a modified electrolyte by adding 1.0 wt% CYOPN to the base electrolyte. Stir magnetically for 2 hours inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Cell Assembly Workflow
Electrode Preparation: Use commercial LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) as the cathode (loading: ~12 mg/cm²) and highly crystalline graphite as the anode. Dry electrodes under vacuum at 110°C for 12 hours prior to use.
Assembly: Assemble CR2032 coin cells in the glovebox. Use a Celgard 2325 separator. Inject exactly 40 µL of the formulated electrolyte per cell to maintain consistency in the electrolyte-to-capacity (E/C) ratio.
Resting: Allow assembled cells to rest at 25°C for 12 hours to ensure complete wetting of the porous electrodes and separator.
Purpose: Validate the expansion of the anodic stability window.
Setup: Li/Al half-cells. Scan rate: 0.1 mV/s from 3.0 V to 5.5 V (vs. Li/Li⁺).
Formation Cycling:
Purpose: Construct the CEI/SEI layers before aggressive cycling.
Setup: Charge/discharge at 0.1C for 3 cycles between 2.8 V and 4.5 V.
High-Voltage Long-Term Cycling:
Purpose: Assess TM dissolution suppression and capacity retention.
Setup: Cycle at 1C/1C for 300 cycles at 25°C and 45°C (elevated temperature accelerates degradation, proving the thermal stability of the CYOPN-derived CEI).
Fig 2. Standardized experimental workflow for evaluating CYOPN-modified electrolytes.
Quantitative Data & Performance Metrics
The table below summarizes the expected comparative metrics when utilizing 1.0 wt% CYOPN in a standard NMC811/Graphite full cell operated at 4.5 V. The reduction in TM dissolution (measured via ICP-MS on the cycled graphite anode) directly correlates with the protective nature of the nitrile-derived CEI.
Performance Metric
Baseline Electrolyte (No Additive)
Modified Electrolyte (+ 1 wt% CYOPN)
Causality / Mechanism
Oxidation Potential Limit
~4.25 V (vs. Li/Li⁺)
>4.60 V (vs. Li/Li⁺)
Nitrile oxidation forms a passivating, high-voltage stable CEI.
Initial Coulombic Efficiency
85.2%
87.8%
Ether-tuned Li⁺ solvation minimizes irreversible active lithium loss at the anode.
Strong -C≡N coordination with TM ions locks them into the cathode lattice.
Post-Cycle Impedance (R_ct)
> 250 Ω
< 80 Ω
Prevention of thick, resistive organic degradation products on electrodes.
References
Molecular engineering of an ether–nitrile constructs robust dual-interphases for ultra-stable 4.5 V lithium metal batteries
Energy & Environmental Science (RSC Publishing)
URL:[Link]
A Theoretical Study on Tailoring the Nitrile Substitution Strategy in Carbonates for Lithium-Ion Batteries
The Journal of Physical Chemistry B (ACS Publications)
URL:[Link]
Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage
ResearchGate / Journal of Physical Chemistry Letters
URL:[Link]
High Concentration Dinitrile, 3-Alkoxypropionitrile, and Linear Carbonate Electrolytes Enabled by Vinylene and Monofluoroethylene Carbonate Additives
Journal of The Electrochemical Society
URL:[Link]
hydrolysis of 3-(Cyclohexyloxy)propiononitrile to carboxylic acids
Application Note: Efficient Hydrolysis of 3-(Cyclohexyloxy)propiononitrile to 3-(Cyclohexyloxy)propanoic Acid Introduction & Mechanistic Rationale The conversion of nitriles to carboxylic acids is a fundamental transform...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Efficient Hydrolysis of 3-(Cyclohexyloxy)propiononitrile to 3-(Cyclohexyloxy)propanoic Acid
Introduction & Mechanistic Rationale
The conversion of nitriles to carboxylic acids is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. 3-(Cyclohexyloxy)propiononitrile (CAS 16728-52-2)[1] is a highly valuable synthon, but its structural features dictate strict boundaries on the reaction conditions used for its hydrolysis.
Causality in Method Selection:
Nitriles can generally be hydrolyzed under either strongly acidic or strongly basic conditions ([2]). However, the presence of the cyclohexyloxy ether linkage in this specific substrate makes acid-catalyzed hydrolysis (e.g., refluxing in concentrated HCl or H₂SO₄) a highly unfavorable choice. Strong aqueous acids at elevated temperatures can readily cleave ether bonds, leading to substrate degradation and poor yields of the target carboxylic acid ([3]).
To preserve the ether linkage while achieving full conversion, base-catalyzed hydrolysis utilizing aqueous sodium hydroxide (NaOH) is the optimal pathway. The mechanism proceeds via the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes to a primary amide. The subsequent hydrolysis of the amide to the carboxylate salt involves the expulsion of the poorly leaving amide anion (
). Because this second step is highly unfavorable and rate-limiting, the reaction requires a high concentration of base and vigorous reflux to drive it to completion ([4]).
Reaction Pathway Visualization
Mechanistic pathway for the base-catalyzed hydrolysis of 3-(Cyclohexyloxy)propiononitrile.
Quantitative Data & Optimization
The table below summarizes the causality behind the chosen parameters, demonstrating how base concentration and temperature impact the reaction profile.
Parameter
Condition A (Mild Base)
Condition B (Strong Base, Reflux)
Condition C (Strong Acid, Reflux)
Reagents
1M NaOH, EtOH, 50°C
5M NaOH, EtOH, 90°C
6M HCl, 100°C
Reaction Time
24 h
12–16 h
12 h
Major Intermediate
Amide (Stalled)
Carboxylate Salt
Carboxylic Acid
Ether Cleavage
None
None
High (~15-20%)
Yield (Target)
< 30%
> 85%
< 60% (due to cleavage)
Conclusion
Incomplete hydrolysis
Optimal conditions
Substrate degradation
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is designed as a self-validating system. In-process controls (IPCs) and phase-separation logic ensure that impurities are systematically rejected at each step.
Materials:
3-(Cyclohexyloxy)propiononitrile (1.0 eq)
Sodium Hydroxide (NaOH, 5.0 eq, prepared as a 20% w/v aqueous solution)
Ethanol (Absolute)
Hydrochloric Acid (HCl, 6M aqueous)
Dichloromethane (DCM) and Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(cyclohexyloxy)propiononitrile in ethanol (approx. 5 volumes). Causality: The lipophilic nitrile is insoluble in purely aqueous base. Ethanol acts as a critical co-solvent to homogenize the reaction mixture, ensuring uniform kinetics.
Base Addition & Reflux: Add the 20% aqueous NaOH solution (5.0 eq) to the flask. Heat the mixture to a gentle reflux (80–90 °C) for 12 to 16 hours.
In-Process Control (IPC) & Validation: Monitor the reaction progress via TLC (Eluent: 7:3 Hexanes:EtOAc). The starting nitrile (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) will first convert to the intermediate amide (). The reaction is only complete when the amide spot disappears, replaced by the highly polar sodium carboxylate salt which remains at the baseline. Additionally, the evolution of ammonia gas (detectable by holding damp pH paper at the top of the condenser) serves as a physical validation of amide hydrolysis ().
Solvent Removal: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure via rotary evaporation. Causality: Ethanol must be removed before acidification to prevent the Fischer esterification of the newly formed carboxylic acid into an ethyl ester.
Impurity Extraction (Self-Purification): Dilute the remaining aqueous layer with water and extract once with DCM. Causality: The target molecule is currently a water-soluble sodium carboxylate salt. Extracting with DCM removes any unreacted organic starting materials or neutral amide intermediates, effectively purifying the product in the aqueous phase.
Acidification: Cool the basic aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1–2. Validation: The protonation of the carboxylate salt to the free 3-(cyclohexyloxy)propanoic acid will cause the product to visibly phase-separate as an oil or precipitate.
Product Isolation: Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the pure 3-(cyclohexyloxy)propanoic acid.
Workflow Diagram
Step-by-step experimental workflow for the isolation of 3-(Cyclohexyloxy)propanoic acid.
References
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.[4] URL:[Link]
Application Notes and Protocols for 3-(Cyclohexyloxy)propiononitrile in Lithium-Ion Battery Research
Disclaimer: Direct research on the application of 3-(Cyclohexyloxy)propiononitrile in lithium-ion batteries is limited in publicly available literature. This document provides a scientifically-informed guide based on the...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Direct research on the application of 3-(Cyclohexyloxy)propiononitrile in lithium-ion batteries is limited in publicly available literature. This document provides a scientifically-informed guide based on the known functions of analogous nitrile and ether-containing compounds used as electrolyte additives. The proposed mechanisms and protocols are intended to serve as a robust starting point for researchers.
Introduction: The Quest for a Perfect Electrolyte Interface
The performance, longevity, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the delicate chemistry occurring at the electrode-electrolyte interfaces. The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are the most critical components, governing ion flux, preventing parasitic reactions, and ensuring the structural integrity of the electrodes. Standard carbonate-based electrolytes often fall short, especially under demanding conditions such as high voltage or extreme temperatures, leading to continuous electrolyte decomposition, capacity fade, and safety hazards.
Electrolyte additives, even in small quantities, offer a cost-effective and powerful strategy to tailor these interfaces.[1] Nitrile-containing compounds have emerged as a promising class of additives, primarily for their ability to form a robust, nitrogen-rich SEI layer that enhances stability.[2][3][4] This application note introduces 3-(Cyclohexyloxy)propiononitrile (CHOPN), a novel molecule combining a propionitrile functional group with a bulky cyclohexyloxy moiety, as a potential multifunctional electrolyte additive. We will explore its hypothesized mechanism of action and provide detailed protocols for its evaluation in LIBs.
Chemical Structure of 3-(Cyclohexyloxy)propiononitrile (CHOPN):
Formula: C₉H₁₅NO
Key Functional Groups:
Nitrile (-C≡N): Known to participate in SEI formation through electrochemical reduction.
Ether (-O-): Can influence Li⁺ solvation and transport properties.
Cyclohexyl (-C₆H₁₁): A bulky, non-polar group that may affect the additive's solubility, steric interactions at the interface, and the morphology of the resulting SEI.
Hypothesized Mechanism of Action
Based on extensive research into analogous compounds like succinonitrile (SN), adiponitrile (AN), and other functionalized nitriles, we propose a dual-function mechanism for CHOPN.[2][5]
2.1 Anode-Side: Formation of a Robust SEI Layer
During the initial charging cycles, the electrolyte components are reduced on the anode surface to form the SEI.[6] Additives with a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the bulk solvent will be preferentially reduced.[7] We hypothesize that the nitrile group in CHOPN is the primary electroactive site for this process.
Electrochemical Reduction: The nitrile group of CHOPN is reduced at the anode surface, initiating a series of reactions.
Polymerization and Decomposition: The resulting radical anions can polymerize, forming nitrogen-containing polymer chains. This creates a mechanically flexible and stable organic backbone for the SEI.[2]
Formation of Inorganic Components: Decomposition of the nitrile moiety can lead to the formation of highly desirable inorganic species like Lithium Nitride (Li₃N), which is an excellent Li⁺ conductor. This can reduce the overall impedance of the SEI.[2]
Role of the Cyclohexyloxy Group: The bulky cyclohexyl group may influence the packing and morphology of the SEI. It could create a less dense but more uniform passivation layer, potentially mitigating the formation of lithium dendrites.
The resulting SEI is envisioned to be a composite of organic polymers and inorganic salts, which is electronically insulating to prevent further electrolyte reduction but ionically conductive to allow efficient Li⁺ transport.
Application Note: A Comprehensive Guide to the Synthesis of 3-(Cyclohexyloxy)propiononitrile
Abstract This document provides a detailed protocol and in-depth scientific background for the synthesis of 3-(Cyclohexyloxy)propiononitrile. This synthesis is achieved via a base-catalyzed Michael addition of cyclohexan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed protocol and in-depth scientific background for the synthesis of 3-(Cyclohexyloxy)propiononitrile. This synthesis is achieved via a base-catalyzed Michael addition of cyclohexanol to acrylonitrile, a classic example of cyanoethylation. This application note is intended for researchers, scientists, and professionals in drug development, offering a robust methodology, mechanistic insights, and critical safety considerations.
Introduction
3-(Cyclohexyloxy)propiononitrile is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a nitrile group and a cyclohexyl ether moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
The synthesis of this compound is a prime example of a cyanoethylation reaction, a powerful and widely utilized method for the formation of a carbon-carbon bond. Specifically, it involves the conjugate addition of an alcohol to acrylonitrile. This reaction is of significant interest due to its high atom economy and the utility of the resulting β-alkoxypropionitrile products.
Reaction Mechanism: The Michael Addition
The synthesis of 3-(Cyclohexyloxy)propiononitrile proceeds via a base-catalyzed Michael addition mechanism.[1] This reaction involves the addition of a nucleophile, in this case, the cyclohexoxide ion, to an α,β-unsaturated carbonyl compound, which is acrylonitrile. The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2]
The key steps of the mechanism are as follows:
Deprotonation: A strong base abstracts the acidic proton from the hydroxyl group of cyclohexanol, generating a nucleophilic cyclohexoxide anion.
Nucleophilic Attack: The cyclohexoxide anion attacks the electrophilic β-carbon of acrylonitrile in a conjugate or 1,4-addition fashion.[3]
Protonation: The resulting carbanionic intermediate is subsequently protonated by a proton source in the reaction mixture, which is typically the solvent or another molecule of cyclohexanol, to yield the final product, 3-(Cyclohexyloxy)propiononitrile.
This reaction is highly regioselective, leading to the anti-Markovnikov addition product due to the electronic nature of the conjugated system.[1]
Experimental Protocol
This protocol describes a laboratory-scale synthesis of 3-(Cyclohexyloxy)propiononitrile.
3.1. Materials and Reagents
Reagent
Formula
MW ( g/mol )
CAS No.
Purity
Cyclohexanol
C₆H₁₂O
100.16
108-93-0
≥99%
Acrylonitrile
C₃H₃N
53.06
107-13-1
≥99%
Sodium Methoxide
CH₃ONa
54.02
124-41-4
≥95%
Diethyl Ether
(C₂H₅)₂O
74.12
60-29-7
Anhydrous
Saturated Sodium Bicarbonate
NaHCO₃
84.01
144-55-8
Aqueous
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
Anhydrous
3.2. Equipment
Three-necked round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Ice-water bath
Heating mantle
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
3.3. Reaction Workflow
Caption: Experimental workflow for the synthesis of 3-(Cyclohexyloxy)propiononitrile.
3.4. Step-by-Step Procedure
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
Reagent Addition: Charge the flask with cyclohexanol (e.g., 0.5 mol) and a catalytic amount of sodium methoxide (e.g., 0.025 mol, 5 mol%).
Acrylonitrile Addition: Slowly add acrylonitrile (e.g., 0.6 mol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so maintain the internal temperature between 0-10 °C during the addition.[4]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or GC.
Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by vacuum distillation to obtain 3-(Cyclohexyloxy)propiononitrile as a colorless liquid.
Catalyst and Reaction Condition Optimization
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Catalyst
Solvent
Temperature
Key Advantages/Disadvantages
Sodium Methoxide
None or Ether
0 °C to RT
High reactivity, but requires anhydrous conditions.
Heterogeneous catalyst, easy to remove, but may require higher temperatures.[1][5]
K₂CO₃/Zeolite
Solvent-free
65 °C
Heterogeneous, good conversion and selectivity, recyclable.[6]
Safety and Handling Precautions
Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen. [7] Cyclohexanol is harmful and causes skin and eye irritation. [8]
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.[9][10]
Handling Acrylonitrile: Due to its high toxicity and volatility, acrylonitrile should be handled with extreme care. Use a syringe or cannula for transfers. Avoid inhalation of vapors.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the synthesized 3-(Cyclohexyloxy)propiononitrile can be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
Infrared (IR) Spectroscopy: The presence of a nitrile group (C≡N) stretch around 2245 cm⁻¹ and C-O-C ether linkages will be evident.
Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity of the product and confirm its molecular weight.
Conclusion
The synthesis of 3-(Cyclohexyloxy)propiononitrile via the base-catalyzed Michael addition of cyclohexanol to acrylonitrile is a reliable and efficient method. This application note provides a comprehensive guide, from the underlying mechanism to a detailed experimental protocol and essential safety information. By understanding the principles and adhering to the outlined procedures, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs.
References
H. A. Bruson, "Cyanoethylation," Organic Reactions, 5, 79-135 (1949).
Rajasekaran, A. et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry.
"Cyanoethyl
S. S. Pizey, "Synthetic Reagents," Volume 1, Halsted Press, New York (1974), pp. 1-74. (Source: General synthetic methodology)
M. B. Smith and J. March, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 6th ed., Wiley-Interscience, New York (2007), pp. 1022-1024. (Source: Mechanistic details of Michael Addition)
Fisher Scientific, "Safety D
Merck Millipore, "Safety D
"Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K.
Chemos GmbH & Co.
"Acrylonitrile CAS No 107-13-1 MATERIAL SAFETY D
Centers for Disease Control and Prevention (CDC), "Acrylonitrile | Medical Management Guidelines."
"The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry (2023).
"Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.
"Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin." ScienceDirect.
U.S. Patent 5,159,101, "Cyanoethylation of alcohols," issued October 27, 1992.
Application Notes and Protocols for the Scale-Up of 3-(Cyclohexyloxy)propiononitrile Production
Abstract This document provides a comprehensive guide for the synthesis and scale-up of 3-(Cyclohexyloxy)propiononitrile. It is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of 3-(Cyclohexyloxy)propiononitrile. It is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The synthesis proceeds via a base-catalyzed Michael addition (cyanoethylation) of cyclohexanol with acrylonitrile. While the laboratory-scale synthesis is straightforward, the scale-up process presents significant thermal and chemical hazards, primarily associated with the exothermic nature of the reaction and the handling of acrylonitrile. This guide details the underlying chemical principles, provides a validated laboratory protocol, and outlines critical procedures for a safe and efficient transition from laboratory to pilot and production scales. Emphasis is placed on process hazard analysis, thermal management, and robust engineering controls.
Introduction and Scientific Background
3-(Cyclohexyloxy)propiononitrile is a valuable bifunctional molecule serving as an intermediate in the synthesis of more complex chemical entities.[1][2] Its structure, containing both an ether linkage and a nitrile group, allows for diverse downstream chemical transformations. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups, making it a versatile building block in medicinal chemistry and materials science.[3][4]
The synthesis of 3-(Cyclohexyloxy)propiononitrile is achieved through the cyanoethylation of cyclohexanol.[5] This reaction is a classic example of a base-catalyzed Michael addition, where the nucleophilic cyclohexoxide ion attacks the electron-deficient β-carbon of acrylonitrile.[5][6] The reaction is typically high-yielding but is accompanied by significant safety challenges that must be addressed during scale-up.
Reaction Mechanism
The reaction proceeds in three primary steps:
Deprotonation: A base catalyst (e.g., sodium hydroxide) deprotonates the hydroxyl group of cyclohexanol to form the more nucleophilic sodium cyclohexoxide.
Nucleophilic Attack: The cyclohexoxide anion attacks the β-carbon of acrylonitrile, breaking the π-bond and forming a resonance-stabilized carbanion intermediate.[7]
Protonation: The carbanion intermediate is protonated by a proton source (typically the solvent or trace water) to yield the final product, 3-(Cyclohexyloxy)propiononitrile, and regenerate the catalyst.
Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of 3-(Cyclohexyloxy)propiononitrile on a 0.5 mole scale. Extreme caution must be exercised when handling acrylonitrile due to its high toxicity, flammability, and potential for explosive polymerization. [8][9] All operations should be conducted in a certified chemical fume hood.
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with a nitrogen inlet), and thermometer.
Reagent Charging: Charge the flask with cyclohexanol (50.1 g), toluene (250 mL), and sodium hydroxide pellets (1.0 g).
Initial Heating: Begin stirring and gently heat the mixture to 40-50°C to dissolve the sodium hydroxide and form the sodium cyclohexoxide catalyst.
Acrylonitrile Addition: Place acrylonitrile (29.2 g) in the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over 60-90 minutes. This reaction is exothermic. Maintain the internal temperature between 50-60°C using a water bath for cooling as needed. Do not allow the temperature to exceed 65°C to prevent uncontrolled polymerization of acrylonitrile.[10]
Reaction Monitoring: After the addition is complete, maintain the reaction at 60°C for 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC until the cyclohexanol is consumed.
Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly add 1 M HCl to neutralize the sodium hydroxide catalyst until the aqueous layer is pH ~7.
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (50 mL) and saturated brine (100 mL).[11]
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
Purification: Purify the crude product by fractional distillation under reduced pressure to yield 3-(Cyclohexyloxy)propiononitrile as a clear, colorless liquid.
Scale-Up Procedures and Critical Considerations
Transitioning from the laboratory to a pilot or production scale introduces significant challenges, primarily due to the change in the surface-area-to-volume ratio, which impacts heat transfer.[12] A thorough understanding of process safety is paramount.[13][14]
Process Hazard Analysis (PHA)
Before any scale-up activity, a comprehensive PHA must be conducted.[13] This involves a systematic evaluation of potential hazards associated with the materials and the process.
Thermal Hazards: The primary risk is a thermal runaway reaction. The heat of reaction must be quantified using reaction calorimetry.[15] This data is used to calculate the adiabatic temperature rise and ensure the cooling capacity of the plant reactor is sufficient to handle the heat load.[14]
Acrylonitrile Hazards:
Toxicity: Acrylonitrile is highly toxic via inhalation and skin absorption.[16] Closed-transfer systems and appropriate personal protective equipment (PPE) are mandatory.[9]
Flammability: Vapors can form explosive mixtures with air.[9][10] The process area must be properly ventilated and free of ignition sources. Equipment must be grounded and bonded.[9]
Uncontrolled Polymerization: Acrylonitrile can polymerize violently if exposed to strong bases, acids, or high temperatures.[8][10] Always use acrylonitrile containing an inhibitor (like MEHQ). Ensure storage and reaction conditions do not deplete the inhibitor.[8]
Reagent
Key Hazards
Recommended Controls
Acrylonitrile
Highly flammable, toxic, carcinogen, prone to explosive polymerization.[8][9][16][17]
Closed-system handling, dedicated ventilation, non-sparking tools, grounding, use of inhibited monomer, emergency scrubber.[9]
Sodium Hydroxide
Corrosive, causes severe skin and eye burns.
Use of appropriate PPE (gloves, goggles, face shield), controlled addition to prevent splashing.
Toluene
Flammable liquid, inhalation hazard, neurotoxin.
Use in a well-ventilated area, away from ignition sources.
Table 1: Hazard and Safety Information for Key Reagents
Reactor Design and Reagent Addition Strategy
Reactor Selection: A jacketed glass-lined or stainless steel reactor with good agitation and a robust cooling system is recommended. The reactor must be equipped with an emergency relief system (e.g., a rupture disc leading to a catch tank).
Addition Strategy: A semi-batch process is the only safe method for this scale-up.[14] The reactor is initially charged with cyclohexanol, solvent, and catalyst. Acrylonitrile is then fed into the reactor at a controlled rate. This strategy ensures that the concentration of the limiting reagent (acrylonitrile) remains low, allowing the reaction rate and heat generation to be controlled by the feed rate.[12] Never charge all reactants at once.
Thermal and Mass Transfer Management
Heat Transfer: As the reactor volume increases, the surface area available for heat transfer decreases relative to the volume. Efficient agitation is critical to ensure heat is transferred from the bulk liquid to the reactor walls.[18] The coolant temperature and flow rate must be designed to handle the maximum heat output of the reaction.
Mixing: Poor mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[19] The agitator type (e.g., pitched-blade turbine) and speed should be selected to ensure good turnover and thermal homogeneity throughout the batch.
Process Monitoring and Control
Temperature: Multiple temperature probes should be used to monitor both the batch temperature and the jacket temperature. An automated control system should manage the acrylonitrile feed rate based on the batch temperature, slowing or stopping the feed if the temperature exceeds a set limit.
Pressure: The reactor should be monitored for any pressure increase, which could indicate excessive vapor generation or the onset of a runaway reaction.
In-Process Controls (IPCs): Automated sampling systems coupled with online analytics (e.g., GC or FTIR) can provide real-time monitoring of reactant conversion, ensuring the reaction proceeds as expected and allowing for precise determination of the reaction endpoint.
Work-up and Purification at Scale
Quenching: The neutralization of the basic catalyst at a large scale can also be exothermic. The acid should be added slowly and with efficient cooling.
Distillation: Fractional distillation under vacuum is the preferred method for purification.[11] The distillation column must be designed for efficient separation of the product from lower-boiling unreacted acrylonitrile and higher-boiling impurities. Care must be taken to avoid high temperatures in the reboiler, which could cause product decomposition.
Conclusion
The synthesis of 3-(Cyclohexyloxy)propiononitrile is a valuable chemical transformation that requires rigorous process control and a deep understanding of potential hazards for safe and successful scale-up. The primary risks—thermal runaway from the exothermic Michael addition and the inherent dangers of acrylonitrile—can be effectively managed through comprehensive process hazard analysis, the use of a semi-batch addition strategy, robust engineering controls for thermal management, and continuous process monitoring. By adhering to the principles and protocols outlined in this guide, researchers and engineers can confidently transition this synthesis from the laboratory to production scale.
References
Acrylonitrile Safe Storage and Handling Guide. (n.d.). Academia.edu. Retrieved from INEOS. 8
Scaling Up Chemical Processes? Unlock Safety and Success. (2024, September 16). QES Academy. 13
Purification methods for removing impurities from nitriles. (n.d.). BenchChem. 11
A Comparative Kinetic Analysis of the Michael Addition Reaction with 1-Phenyl-2-nitropropene. (n.d.). BenchChem. 6
Process for the preparation of nitriles. (n.d.). Google Patents. Link
1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. (n.d.). Occupational Safety and Health Administration. Link
Strategies for scaling up 2-Cyanoethyltrimethylsilane reactions from lab to pilot plant. (n.d.). BenchChem. 19
Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021). PubMed. Link
Process Safety and Scale-up. (n.d.). H.E.L Group. Link
Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017, April 12). Rackcdn.com. Link
What is Acrylonitrile (AN)? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 6). ChemSafetyPRO. Link
Acrylonitrile - EPA OSC Response. (n.d.). Environmental Protection Agency. Link
Purification of nitriles. (n.d.). Google Patents. Link
Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo. Link
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. Link
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2025, August 10). ResearchGate. Link
Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors. (2016). The Journal of Organic Chemistry. Link
Kinetic Investigation of the Classic Michael Reaction. (1967). Canadian Journal of Chemistry. Link
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PMC. Link
Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Link
Application Note: Ether-Nitriles as Next-Generation Dipolar Aprotic Solvents in Organic and Polymer Synthesis
Executive Summary Traditional dipolar aprotic solvents—such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—are ubiquitous in organic synthesis due to their exceptional ability...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Traditional dipolar aprotic solvents—such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—are ubiquitous in organic synthesis due to their exceptional ability to dissolve both organic substrates and inorganic salts (1)[1]. However, mounting regulatory pressure regarding their reproductive toxicity and environmental persistence has driven the search for viable alternatives. Ether-nitriles, specifically 3-methoxypropionitrile (3-MPN), have emerged as highly effective, structurally tunable dipolar aprotic solvents (2)[2]. This application note details the mechanistic rationale, physicochemical advantages, and validated protocols for utilizing ether-nitriles in transition-metal-catalyzed cross-couplings and nucleophilic substitution reactions.
Mechanistic Rationale: The Dual-Functionality of Ether-Nitriles
Ether-nitriles possess a unique bifunctional molecular architecture that makes them ideal for complex chemical transformations:
The Nitrile Group (-C≡N): Provides a strong dipole moment and high dielectric constant. Because it lacks an acidic proton, it acts as a classic polar aprotic medium, enabling the dissociation of inorganic bases (e.g., K₂CO₃) and the stabilization of polar transition states without hydrogen-bonding to nucleophiles (3)[3].
The Ether Oxygen (-O-): Acts as a Lewis base, offering lone pairs for the coordination and stabilization of transition metal catalysts (e.g., Pd, Cu) without strongly poisoning the catalytic cycle.
Causality in Experimental Choice: When substituting DMF with 3-MPN in a Suzuki-Miyaura coupling, the ether-nitrile creates a microenvironment where the boronic acid is sufficiently solvated for transmetalation, while the palladium center remains active due to the hemilabile coordination of the ether-nitrile's oxygen and nitrogen atoms.
Physicochemical Profiling
To facilitate solvent selection, the quantitative physicochemical properties of 3-MPN are benchmarked against industry-standard solvents below (4)[4].
Table 1: Comparison of 3-Methoxypropionitrile (3-MPN) with Traditional Dipolar Aprotic Solvents
Property
3-Methoxypropionitrile (3-MPN)
DMF
NMP
Molecular Formula
C₄H₇NO
C₃H₇NO
C₅H₉NO
Boiling Point (°C)
164–165
153
202
Melting Point (°C)
-62.9
-61
-24
Density (g/mL at 25°C)
0.937
0.944
1.028
Dielectric Constant
~33.0
36.7
32.2
Water Solubility
Miscible (335 g/L)
Miscible
Miscible
Regulatory Status
Not restricted under REACH
SVHC (Reprotoxic)
SVHC (Reprotoxic)
Logical Relationship: Solvation and Catalytic Cycle Stabilization
Logical relationship of ether-nitrile dual-functionality in stabilizing synthetic reaction pathways.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling in 3-Methoxypropionitrile
Objective: To perform a C-C bond formation using an ether-nitrile as a non-reprotoxic alternative to DMF. This protocol is self-validating through the use of an internal standard for quantitative conversion tracking.
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol).
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5.0 mL of anhydrous 3-MPN and dodecane (0.5 mmol) via syringe.
Causality: 3-MPN is added strictly post-purging to prevent the introduction of atmospheric moisture, which can lead to competitive protodeboronation of the boronic acid.
Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath.
Causality: The high boiling point of 3-MPN (164 °C) ensures minimal solvent loss and stable reflux conditions without the need for a sealed pressure vessel.
In-Process Control (IPC): Withdraw 50 µL aliquots at 1-hour intervals. Quench with water, extract with ethyl acetate, and analyze via GC-FID.
Self-Validation: The reaction is deemed complete and self-validated when the aryl halide peak area is <1% relative to the dodecane internal standard.
Work-up: Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove the 3-MPN and inorganic salts.
Causality: The moderate water solubility of 3-MPN allows for efficient removal during aqueous work-up, unlike DMF which often requires exhaustive washing or vacuum distillation.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Polymer Synthesis
Objective: Synthesis of poly(arylene ether nitrile) precursors using 3-MPN as a high-performance solvent (5)[5].
Step-by-Step Methodology:
Monomer Loading: Charge a 100 mL three-neck flask with 2,6-difluorobenzonitrile (10 mmol), a bisphenol derivative (10 mmol), and anhydrous K₂CO₃ (12 mmol).
Solvation: Add 15 mL of 3-MPN.
Causality: The strong dipole of the nitrile group effectively solvates the phenoxide intermediate generated by K₂CO₃, while the lack of acidic protons prevents solvent degradation under strongly basic conditions.
Azeotropic Distillation: Add 5 mL of toluene. Heat to 120 °C using a Dean-Stark trap to azeotropically remove water generated during phenoxide formation.
Polymerization: Raise the temperature to 150 °C for 6 hours.
Precipitation: Cool the viscous solution and pour it slowly into vigorously stirred methanol (150 mL) to precipitate the product. Filter and dry under vacuum at 80 °C.
Experimental Workflow Diagram
Standardized experimental workflow for synthesis utilizing ether-nitrile solvents.
References
Title: China CAS:110-67-8 | 3-Methoxypropionitrile Manufacturers and Factory
Source: ALFA GROUP
URL: [Link]
Title: Synthesis and Properties of Polyarylene ether Nitrile Copolymers
Source: ResearchGate
URL: [Link]
Title: Polar aprotic solvent
Source: Wikipedia
URL: [Link]
Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives
Source: Chemical Reviews - ACS Publications
URL: [Link]
Technical Support Center: Optimizing the Synthesis of 3-(Cyclohexyloxy)propiononitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-(Cyclohexyloxy)propiononitrile.
This molecule is synthesized via the oxa-Michael addition (cyanoethylation) of cyclohexanol to acrylonitrile. Because cyclohexanol is a sterically hindered secondary alcohol, this reaction is prone to poor conversion, unwanted polymerization, and reversibility. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.
Reaction Logic & Mechanistic Pathways
To troubleshoot effectively, we must first understand the mechanistic flow and the competing side reactions. The diagram below illustrates the critical pathways: the desired base-catalyzed nucleophilic attack versus the primary failure modes (polymerization, retro-Michael addition, and hydrolysis)[1].
Reaction pathways and common failure modes in the oxa-Michael addition of cyclohexanol.
Troubleshooting Guide
Q: Why is my yield of 3-(Cyclohexyloxy)propiononitrile consistently below 40%, with significant unreacted cyclohexanol remaining?A: This is a classic symptom of steric hindrance combined with thermodynamic equilibrium limitations. Cyclohexanol is a secondary alcohol; its bulky cyclohexane ring physically hinders the nucleophilic attack on the
-carbon of acrylonitrile. Furthermore, the oxa-Michael addition is reversible. Pushing the reaction temperature too high (e.g., >100 °C) actively drives the equilibrium backward via the retro-oxa-Michael reaction[2].
Solution: Do not rely on heat to force the reaction. Instead, use a highly active phase-transfer catalyst like Triton B (benzyltrimethylammonium hydroxide)[1] and maintain a moderate temperature of 40–45 °C[3].
Q: My reaction mixture turned into a thick, viscous gel or formed solid chunks. What happened?A: You have triggered the homopolymerization of acrylonitrile. Acrylonitrile is highly reactive and its electron-accepting nitrile group makes it susceptible to both anionic and free-radical polymerization[4]. If the base catalyst is added too quickly, the resulting exotherm creates localized hot spots that initiate runaway polymerization.
Solution: Always add a radical inhibitor such as MEHQ (monomethyl ether of hydroquinone) to the reaction mixture. Furthermore, acrylonitrile must be added dropwise to the cyclohexanol/catalyst mixture to strictly control the exotherm.
Q: NMR analysis of my isolated product shows the disappearance of the nitrile peak (~2250 cm⁻¹ in IR) and the appearance of a carbonyl peak. Why?A: Your nitrile group has undergone base-catalyzed hydrolysis. In the presence of strong aqueous bases (like 50% NaOH) and water, the nitrile group hydrates to form an amide, which can further hydrolyze into a carboxylic acid[4].
Solution: Maintain strictly anhydrous conditions. Utilize methanolic catalyst solutions (e.g., 40 wt% Triton B in methanol) rather than aqueous bases, and ensure your cyclohexanol is dried over molecular sieves prior to use.
Quantitative Catalyst Comparison
Selecting the right catalyst is the most critical variable in this synthesis. The table below summarizes the causality behind different catalytic choices based on empirical data[3],[5],[1].
Catalyst System
Optimal Temp (°C)
Time (h)
Est. Yield (%)
Mechanistic Advantage / Disadvantage
Triton B (40% in MeOH)
40 - 45
10 - 24
75 - 85
Advantage: Excellent phase-transfer properties; strong basicity in organic media overcomes steric hindrance.
Disadvantage: High risk of nitrile hydrolysis to amide/acid due to the presence of water[4].
Validated Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step includes built-in observational checks to verify that the chemistry is proceeding correctly.
Step-by-step experimental workflow for the cyanoethylation of cyclohexanol.
Step-by-Step Methodology: Cyanoethylation using Triton B
Step 1: Reagent Preparation
Charge a dry, round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 1.0 molar equivalent of anhydrous cyclohexanol. Add 0.1 wt% MEHQ to inhibit radical polymerization.
Self-Validation: The solution should be perfectly clear. Cloudiness indicates moisture, which will cause downstream hydrolysis.
Step 2: Catalyst Activation
Add 0.05 molar equivalents of Triton B (40 wt% solution in methanol) to the flask[3]. Stir for 10 minutes at room temperature to allow the formation of the cyclohexoxide anion.
Step 3: Controlled Addition
Warm the mixture slightly to 40 °C. Begin adding 1.2 molar equivalents of acrylonitrile dropwise over 30 to 45 minutes[3].
Self-Validation: Monitor the internal temperature closely. The reaction is exothermic. If the temperature exceeds 45 °C, pause the addition immediately. A sudden spike in viscosity indicates runaway polymerization.
Step 4: Maturation
Once addition is complete, allow the reaction mixture to stir at room temperature for 10 to 24 hours[3].
Step 5: Quenching
Make the mixture faintly acidic to Congo red indicator by adding dilute hydrochloric acid[3].
Causality: Neutralizing the base catalyst immediately halts any further side reactions, including the retro-oxa-Michael reaction and base-catalyzed hydrolysis.
Step 6: Isolation and Purification
Wash the organic product with water, extract using ethylene dichloride or ethyl acetate, and wash the organic layer several times with brine[3]. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the residual oil via vacuum distillation to yield pure 3-(Cyclohexyloxy)propiononitrile.
Frequently Asked Questions (FAQs)
Q: Can I use a primary alcohol protocol for cyclohexanol?A: No. Primary alcohols react rapidly and quantitatively in cyanoethylation. Cyclohexanol is sterically hindered and requires longer maturation times, stronger bases, and strict temperature control to prevent the retro-Michael reaction[2].
Q: Is it possible to run this reaction solvent-free?A: Yes. Using a supported base catalyst like K₂CO₃ on a ZSM-5 zeolite allows for a solvent-free system. While conversion might be slightly lower than with Triton B, it offers a greener profile and 100% selectivity without the need for aqueous neutralization[5].
Q: How do I remove unreacted acrylonitrile safely?A: Unreacted acrylonitrile is highly toxic and volatile. It should be removed via rotary evaporation under reduced pressure into a cold trap, ideally in a well-ventilated fume hood. The collected distillate must be disposed of as hazardous chemical waste according to local regulations.
References
[3] Bruson, H. A., & Riener, T. W. The Chemistry of Acrylonitrile. VII. Cyanoethylation of Ketones and Sulfones. Journal of the American Chemical Society. Available at: 3
[5] Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. Available at: 5
[4] Encyclopedia of Polymer Science and Technology: Acrylonitrile. Available at: 4
[1] Rajasekaran, et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: 1
[2] Ratzenböck, K., et al. Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. Available at: 2
Technical Support Center: Acrylonitrile Clearance & Troubleshooting
Welcome to the Technical Support Center for the synthesis and purification of 3-(Cyclohexyloxy)propiononitrile . The cyanoethylation (oxa-Michael addition) of cyclohexanol typically requires an excess of acrylonitrile to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 3-(Cyclohexyloxy)propiononitrile . The cyanoethylation (oxa-Michael addition) of cyclohexanol typically requires an excess of acrylonitrile to drive the reaction to completion. However, managing and removing unreacted acrylonitrile (AN) presents significant safety and purity challenges due to its high volatility, extreme toxicity, and tendency to auto-polymerize[1].
This guide provides validated, causality-driven protocols for isolating your target ether while safely neutralizing residual monomer.
Physicochemical Causality Analysis
To design a self-validating purification system, we must first exploit the physicochemical differences between the volatile monomer and the target adduct.
The optimal purification strategy depends on the concentration of residual acrylonitrile. Bulk excess should be removed physically to prevent excessive reagent consumption, while trace amounts must be scavenged chemically.
Decision matrix for the physical and chemical removal of excess acrylonitrile.
Validated Methodologies
Method A: Bulk Removal via Vacuum Distillation (Physical Stripping)
Causality: Acrylonitrile has a low boiling point (77.4 °C)[4], allowing it to be stripped under moderate vacuum. However, because commercial acrylonitrile is stabilized with 35–45 ppm of MEHQ (monomethyl ether hydroquinone), distillation separates the monomer from its inhibitor, creating a high risk of free-radical polymerization in the vapor phase or condensate[5].
Step-by-Step Protocol:
Setup & Safety: Equip a rotary evaporator with a secondary dry ice/acetone trap (-78 °C) placed between the condenser and the vacuum pump. Validation: Acrylonitrile is highly toxic and volatile[1]; the trap acts as a self-validating safety measure—if liquid fails to condense here, your vacuum system may be leaking toxic gas into the lab.
Temperature Control: Lower the evaporation flask into a water bath set strictly to 40–45 °C . Causality: Maintaining the temperature below 50 °C mitigates the thermal initiation of auto-polymerization[5][6].
Pressure Application: Gradually apply a moderate vacuum (50–100 mbar).
Endpoint: Continue evaporation until bubbling ceases and the mass of the crude 3-(Cyclohexyloxy)propiononitrile stabilizes.
Method B: Trace Scavenging via Amine Quenching (Chemical Removal)
Causality: Physical stripping often leaves ppm levels of acrylonitrile trapped within the viscous product matrix. Aliphatic secondary amines (e.g., diethylamine) undergo a rapid, irreversible aza-Michael addition with residual acrylonitrile[7]. This converts the volatile, toxic monomer into a basic, water-soluble adduct (3-(diethylamino)propiononitrile) that can be easily extracted.
Step-by-Step Protocol:
Quenching: Cool the crude 3-(Cyclohexyloxy)propiononitrile to room temperature (20–25 °C). Add 1.5 molar equivalents of diethylamine (relative to the estimated residual acrylonitrile).
Reaction: Stir vigorously for 1 to 2 hours.
Phase Transfer: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl (aq). Validation: The acidic wash drops the pH below 2, protonating the diethylamine-acrylonitrile adduct and forcing it entirely into the aqueous phase[7]. If the aqueous layer is not strongly acidic, the extraction will fail.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.
Troubleshooting & FAQs
Q1: During rotary evaporation, my reaction mixture turned yellow and became highly viscous. What happened?A1: This is a classic indicator of free-radical auto-polymerization of the unreacted acrylonitrile[5]. During distillation, the MEHQ inhibitor is left behind in the flask[8]. If the concentrated monomer is exposed to excessive heat or UV light, it will polymerize into polyacrylonitrile[5].
Solution: Always keep bath temperatures below 45 °C, shield the flask from direct light, and consider adding a trace amount of fresh MEHQ or BHT to the crude mixture before distillation if prolonged heating is required.
Q2: Can I just wash the crude mixture with water to remove the acrylonitrile?A2: No. While acrylonitrile has moderate water solubility (~79,000 mg/L)[4], it will heavily partition into the hydrophobic 3-(Cyclohexyloxy)propiononitrile organic layer. Repeated water washing will lead to severe product loss via emulsion formation and will not achieve ppm-level clearance. You must use Chemical Quenching (Method B) to alter the partition coefficient[7].
Q3: I need to scale up this reaction. Is batch rotary evaporation still the best method for bulk removal?A3: At a larger scale, wiped-film evaporation (WFE) or continuous fractional vacuum distillation is preferred over batch evaporation. These techniques minimize the residence time of the product at elevated temperatures, drastically reducing the risk of thermal degradation and sudden polymerization events[6].
Q4: How do I safely dispose of the recovered acrylonitrile in the cold trap?A4: Recovered acrylonitrile is uninhibited and extremely hazardous (flammable, toxic, and prone to explosive polymerization)[1]. It must be kept cold, immediately diluted with a compatible waste solvent, quenched with a radical inhibitor (like BHT or MEHQ), and disposed of as hazardous chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines.
References
Source: National Institutes of Health (NIH)
Acrylonitrile - Wikipedia
Source: Wikipedia
URL
Source: Centers for Disease Control and Prevention (CDC)
US5075507A - Process for the preparation of bis(aminopropyl)
Preventing polymerization of acrylonitrile derivatives during reaction
Source: Benchchem
URL
Cyanoethylation Troubleshooting Center: Optimizing Cyclohexanol Conversion & Minimizing Side Reactions
Welcome to the Technical Support Center for the cyanoethylation of alcohols. This guide is specifically engineered for researchers and drug development professionals dealing with the steric challenges and side-reaction p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the cyanoethylation of alcohols. This guide is specifically engineered for researchers and drug development professionals dealing with the steric challenges and side-reaction pitfalls inherent to secondary alcohols like cyclohexanol.
Cyanoethylation is a base-catalyzed Michael addition where an alkoxide nucleophile attacks the
-carbon of acrylonitrile[1]. While primary alcohols react readily, secondary alcohols like cyclohexanol suffer from steric hindrance and lower acidity, requiring stronger bases or specialized catalysts[2]. This often exacerbates competing side reactions, primarily the anionic polymerization of acrylonitrile[3].
Part 1: Mechanistic Overview & Pathway Visualization
To troubleshoot effectively, we must first map the chemical logic of the reaction system. The base catalyst initiates the reaction by deprotonating cyclohexanol. The resulting alkoxide attacks acrylonitrile to form the desired 3-(cyclohexyloxy)propanenitrile. However, if the base or the intermediate carbanion attacks another acrylonitrile molecule instead of abstracting a proton, runaway anionic polymerization occurs[4]. Furthermore, any moisture in the system will act as a competing nucleophile, leading to hydrolysis products[5].
Reaction pathways in cyclohexanol cyanoethylation highlighting desired and side reactions.
Part 2: FAQ & Troubleshooting Guides
Q1: My reaction mixture is turning highly viscous and forming a solid mass. Why is my acrylonitrile polymerizing, and how do I stop it?Causality: You are observing the anionic polymerization of acrylonitrile. Because cyanoethylation requires a basic catalyst to generate the active alkoxide, this same base (or the intermediate carbanion) can initiate the polymerization of the acrylonitrile monomer[4].
Solution:
Control the Steady-State Concentration: Never add all the acrylonitrile at once. Use a dropping funnel to add it gradually over 1–2 hours. This ensures the acrylonitrile is consumed by the cyclohexyl alkoxide before it can react with itself[3].
Temperature Moderation: High temperatures accelerate polymerization. Keep the reaction strictly between 25 °C and 50 °C when using strong homogeneous bases.
Inhibitors: While commercial acrylonitrile contains radical inhibitors (like MEHQ), these do not stop anionic polymerization. Your primary defense is stoichiometric control and slow addition.
Q2: I am seeing very poor conversion of cyclohexanol (< 20%) compared to primary alcohols. How can I drive the reaction forward?Causality: Cyclohexanol is a secondary alcohol. Its bulkier molecular structure creates steric hindrance, and its lower acidity (higher pKa) makes it harder to deprotonate compared to primary alcohols like methanol or ethanol[2]. Weak bases (like aqueous NaOH) often fail to generate a sufficient concentration of the nucleophilic alkoxide.
Solution: Switch to a stronger, organic-soluble base or a specialized heterogeneous catalyst. Triton B (benzyltrimethylammonium hydroxide) is a highly effective phase-transfer-like catalyst that excels at cyanoethylating sterically hindered alicyclic alcohols[6]. Alternatively, solid base catalysts like Mg-Al Hydrotalcites or CsX Zeolites can be used, though they require higher temperatures (up to 150 °C)[2][7].
Q3: GC-MS analysis reveals a significant impurity identified as bis(cyanoethyl) ether. Where is this coming from?Causality: This is a classic hydrolysis side reaction. Water reacts with acrylonitrile in the presence of your alkaline catalyst to form ethylene cyanohydrin, which subsequently reacts with another equivalent of acrylonitrile to yield bis(cyanoethyl) ether[5].
Solution: The reaction must be strictly anhydrous. Dry your cyclohexanol over 3Å molecular sieves prior to use, ensure your glassware is flame-dried, and run the reaction under an inert nitrogen or argon atmosphere.
Q4: My yield drops significantly during vacuum distillation. What is causing product loss during purification?Causality: The Michael addition of alcohols to acrylonitrile is a reversible equilibrium reaction (retro-Michael addition)[5]. If the basic catalyst is left active in the mixture during the high heat of distillation, the equilibrium is driven backward, cleaving your product back into cyclohexanol and acrylonitrile.
Solution: You must quench the basic catalyst with an equivalent amount of weak acid (e.g., phosphoric acid or acetic acid) before applying heat for distillation.
Part 3: Quantitative Catalyst Comparison
The choice of catalyst dictates the reaction temperature and the dominant side reactions. Use the following table to select the optimal system for your specific scale and equipment capabilities.
Catalyst System
Optimal Temp (°C)
Expected Conversion (%)
Primary Side Reaction Risk
Operational Notes
Aqueous NaOH
25 - 40
< 30%
Hydrolysis, Polymerization
Poor choice for secondary alcohols; moisture introduces bis(cyanoethyl) ether[5].
Triton B (40% in MeOH)
30 - 50
60 - 85%
Anionic Polymerization
Highly effective for alicyclic alcohols; requires strict dropwise addition of acrylonitrile[6].
Mg-Al Hydrotalcite
70 - 80
50 - 70%
Low
Heterogeneous catalyst; easily recovered via filtration; environmentally friendly[7].
CsX Zeolite
150
~50%
Thermal Degradation
Requires sealed/pressurized vessels; high heat risks chemical degradation (blackening)[2].
Part 4: Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes Triton B , the industry standard for the cyanoethylation of sterically hindered alicyclic alcohols like cyclohexanol[6]. The protocol is designed with built-in self-validation checkpoints to ensure reaction integrity.
Acrylonitrile (Freshly passed through basic alumina to remove moisture/stabilizers) - 1.2 equivalents (120 mmol, 6.37 g)
Triton B (Benzyltrimethylammonium hydroxide, 40% w/w in methanol) - 0.05 equivalents (5 mmol, 2.09 g)
Glacial Acetic Acid (for quenching)
Step-by-Step Methodology:
System Preparation: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermocouple, and an addition funnel. Purge the system with dry nitrogen for 15 minutes.
Alkoxide Generation: Add the anhydrous cyclohexanol (10.0 g) and the Triton B catalyst (2.09 g) to the flask. Stir at 30 °C for 15 minutes to allow the alkoxide equilibrium to establish.
Acrylonitrile Addition (Critical Control Point): Load the acrylonitrile (6.37 g) into the addition funnel. Begin adding it dropwise over a period of 1.5 to 2 hours .
Self-Validation Check: Monitor the internal thermocouple closely. The reaction is exothermic. Adjust the drip rate to ensure the internal temperature never exceeds 45 °C . If the temperature spikes, pause the addition immediately. A runaway exotherm indicates the onset of anionic polymerization[3].
Maturation: Once addition is complete, maintain the reaction temperature at 40 °C and stir for 4 to 6 hours.
Self-Validation Check: Pull a 0.1 mL aliquot, dilute in ethyl acetate, and analyze via GC-MS or TLC. The reaction is mature when the cyclohexanol peak area plateaus and no longer decreases.
Quenching (Crucial for Yield): Cool the flask to room temperature. Add glacial acetic acid dropwise until the pH of the mixture is neutralized (pH ~6-7 on indicator paper). Failure to neutralize will result in retro-Michael cleavage during distillation.
Workup & Purification: Dilute the mixture with 50 mL of diethyl ether. Wash the organic layer twice with 25 mL of brine to remove the neutralized catalyst and residual methanol. Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Isolation: Purify the crude oil via vacuum distillation. 3-(cyclohexyloxy)propanenitrile typically distills as a colorless oil at approximately 119 °C under 10 mm Hg pressure[6].
References
US4271088A - High selectivity cyanoalkylation process. Google Patents.
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
Cyanoethylation of Compounds Containing Hydroxy Groups. Texas Digital Library.
US2280791A - Cyanoalkyl ethers of monohydric alicyclic alcohols. Google Patents.
Cyanothaylation of Cyclopentadiene: Isolation of Penta(beta-cyanoethyl)cyclopentadiene and Hexa(beta-cyanoethyl)cyclopentadiene and an Unexpected Acrylonitrile Polymer. The Aquila Digital Community.
Alkali Metal Ion-Exchanged Zeolite X from Bamboo Leaf Biomass as Base Catalysts in Cyanoethylation of Methanol Enhanced by Non-Microwave Instant Heating. Australian Journal of Chemistry.
Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. ResearchGate.
strategies for drying 3-(Cyclohexyloxy)propiononitrile for battery grade use
Answering the user's request.## Technical Support Center: Drying 3-(Cyclohexyloxy)propiononitrile for Battery-Grade Applications Welcome to the technical support guide for handling and processing 3-(Cyclohexyloxy)propion...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Drying 3-(Cyclohexyloxy)propiononitrile for Battery-Grade Applications
Welcome to the technical support guide for handling and processing 3-(Cyclohexyloxy)propiononitrile. This document provides researchers, scientists, and process chemists with essential information, frequently asked questions, and troubleshooting protocols for drying this solvent to meet the stringent requirements of battery-grade applications. The ultra-low water content demanded by lithium-ion battery systems is critical for ensuring electrochemical stability, cycle life, and safety.[1][2] This guide synthesizes established principles of solvent purification with specific considerations for the chemical nature of 3-(Cyclohexyloxy)propiononitrile.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of 3-(Cyclohexyloxy)propiononitrile for use in battery electrolytes.
Q1: Why is achieving an ultra-low water content (<50 ppm) in 3-(Cyclohexyloxy)propiononitrile absolutely critical for battery applications?
A1: In high-voltage lithium-ion battery systems, water is a highly reactive impurity. Its presence, even in parts-per-million (ppm) concentrations, initiates a cascade of detrimental reactions. Primarily, water reacts with the common lithium salt electrolyte, lithium hexafluorophosphate (LiPF₆), to produce highly corrosive hydrofluoric acid (HF).[3] This acid attacks both the cathode and anode materials, leading to the dissolution of transition metals from the cathode, degradation of the solid-electrolyte interphase (SEI) on the anode, increased internal resistance, and irreversible capacity loss.[2][4] Therefore, ensuring the solvent is rigorously anhydrous is a foundational requirement for battery performance and longevity.
Q2: What are the primary recommended methods for drying 3-(Cyclohexyloxy)propiononitrile?
A2: A two-stage approach is recommended for achieving battery-grade dryness.
Primary Drying: The most effective and safest method for bulk water removal is the use of activated 3Å molecular sieves. This desiccant is a crystalline aluminosilicate with a pore size of 3 angstroms, which is ideal for selectively trapping small water molecules while excluding the larger solvent molecules.[5]
Final Polishing/Purification: For the highest purity, vacuum distillation is recommended after initial drying with molecular sieves. This step not only removes any remaining trace water but also separates the solvent from non-volatile impurities, dissolved drying agent dust, and potential decomposition products. Distillation under reduced pressure is crucial to avoid thermal decomposition of the nitrile.[6]
Q3: Which drying agents should I avoid using with 3-(Cyclohexyloxy)propiononitrile and why?
A3: Aggressive or reactive drying agents are not suitable.
Alkali Metals (e.g., Sodium): While effective for some ethers, their use with nitriles can be hazardous and may initiate polymerization or other side reactions.
Reactive Hydrides (e.g., Calcium Hydride, CaH₂): These can potentially react with the nitrile group, especially at elevated temperatures.
Strong Acidic Desiccants (e.g., Phosphorus Pentoxide, P₄O₁₀; concentrated H₂SO₄): Nitriles are susceptible to hydrolysis to amides and carboxylic acids under acidic conditions, a reaction that is accelerated by heat.[6] P₄O₁₀, in particular, can be too aggressive for many organic solvents.[5]
Q4: What is the definitive method for verifying the final water content of the dried solvent?
A4: Karl Fischer (KF) titration is the industry-standard and most accurate method for determining trace amounts of water in organic solvents.[7][8][9]
Coulometric KF Titration: This is the preferred technique for quantifying very low water levels (typically <1000 ppm) and is ideal for final product validation.[9]
Volumetric KF Titration: Better suited for determining higher water content, it can be used for initial solvent screening before drying.[7]
Experimental Workflows & Protocols
The following section provides detailed, step-by-step protocols for the recommended drying and validation procedures.
Overall Drying and Purification Workflow
The logical flow for preparing battery-grade 3-(Cyclohexyloxy)propiononitrile is illustrated below.
Caption: Workflow for drying 3-(Cyclohexyloxy)propiononitrile.
Protocol 1: Activation of 3Å Molecular Sieves
Rationale: Molecular sieves readily absorb atmospheric moisture and must be rigorously dried (activated) to ensure their maximum water-scavenging capacity.
Place the required amount of 3Å molecular sieve pellets or beads into a round-bottom flask or a Büchner funnel suitable for oven use.
Place the vessel in a vacuum oven.
Heat the sieves to 250-300°C under a high vacuum (<1 mmHg) for at least 12 hours.
Turn off the heat and allow the sieves to cool to room temperature under vacuum.
Break the vacuum with an inert gas (Nitrogen or Argon) and immediately transfer the activated sieves to a sealed, dry container, such as a desiccator or a Schlenk flask, for storage. Do not expose activated sieves to air.
Protocol 2: Drying with Activated Molecular Sieves
Rationale: This protocol describes the primary drying step for removing the bulk of the water content.
In a dry flask under a positive pressure of inert gas, add the as-received 3-(Cyclohexyloxy)propiononitrile.
Carefully add 10-20% (by weight/volume) of freshly activated 3Å molecular sieves to the solvent. For example, for 500 mL of solvent, add 50-100 g of sieves.
Seal the flask and stir the mixture at room temperature for 24-48 hours. Gentle stirring ensures good contact between the solvent and the desiccant.
After the drying period, cease stirring and allow the sieves to settle.
Under positive inert gas pressure, carefully decant or cannula transfer the dried solvent into a clean, dry storage vessel (e.g., a Schlenk flask). Avoid transferring any sieve dust.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the drying process.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting high water content.
Q: My Karl Fischer titration result is still over 100 ppm after following the molecular sieve protocol. What went wrong?
A: This is a common issue that can almost always be traced to one of three factors, as outlined in the logic diagram above:
Improperly Activated Sieves: This is the most frequent cause. If the sieves are not heated to a high enough temperature or under a sufficient vacuum, they will retain water and have a low capacity for drying your solvent. Ensure your activation protocol is followed precisely.
Insufficient Contact: The capacity of the sieves may have been exhausted. If the initial water content of your solvent was very high, you may need a larger quantity of sieves or a longer stirring time. Consider a two-step process: dry with a first batch of sieves for 24 hours, decant, then add a fresh batch of activated sieves for another 24 hours.
Atmospheric Contamination: Nitriles can be hygroscopic.[6] Any lapse in maintaining a positive inert atmosphere during solvent handling, transfer, or sampling can reintroduce significant amounts of moisture from the air. Ensure all glassware is oven- or flame-dried before use and that all transfers are performed using proper air-free techniques (e.g., Schlenk line or glovebox).
Q: I observed discoloration (e.g., yellowing) of my 3-(Cyclohexyloxy)propiononitrile during vacuum distillation. Should I be concerned?
A: Yes, discoloration during heating is a strong indicator of thermal decomposition. While specific thermal decomposition data for 3-(Cyclohexyloxy)propiononitrile is not widely published, related compounds can decompose at elevated temperatures.[10][11][12]
Cause: The distillation "pot" temperature is likely too high, even under vacuum. Nitriles and ethers can undergo complex degradation pathways.
Solution:
Reduce Pressure: Use a better vacuum pump to further lower the boiling point of the solvent, which will allow you to distill at a lower temperature.
Ensure Purity: Ensure no acidic or basic residues are present from synthesis, as these can catalyze decomposition.[6] If necessary, a pre-distillation wash with deionized water (followed by pre-drying) can remove ionic impurities.
Inert Atmosphere: Always conduct distillation under a nitrogen or argon blanket to prevent oxidation.
Q: My final product shows a new, unexpected peak in the GC-MS analysis. Where could this have come from?
A: An unexpected peak suggests a new chemical species has been introduced or created.
Contamination from Glassware/Apparatus: Ensure all equipment is scrupulously clean. Residues from previous experiments can leach into the solvent.
Degradation: As noted above, thermal stress can create decomposition byproducts.
Reaction with Drying Agent: This is unlikely if using molecular sieves, but possible with more reactive agents.
Cross-Contamination: Verify the purity of your inert gas and ensure no solvent vapors are back-streaming from vacuum pumps.
Data & Reference Tables
Table 1: Physicochemical Properties of 3-(Cyclohexyloxy)propiononitrile
ResearchGate. (n.d.). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(Cyclohexyloxy)propiononitrile. PubChem Compound Database. Retrieved from [Link]
PMC. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Retrieved from [Link]
YouTube. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Retrieved from [Link]
eszoneo.com. (2026, January 15). NMP Solvent Suppliers: How to Source High-Purity N-Methyl-2-Pyrrolidone for Batteries and Coatings. Retrieved from [Link]
Discovery Alert. (2026, February 25). Cobalt Sulphate Test Work: Battery Grade Standards. Retrieved from [Link]
Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]
ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
Praxair. (2017, December 4). SAFETY DATA SHEET - Propionitrile. Retrieved from [Link]
Organic Syntheses. (n.d.). 3-Mercaptopropionitrile. Retrieved from [Link]
Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
SMC Global. (n.d.). HIGH PURITY, BATTERY + ELECTRONIC GRADE SOLVENTS. Retrieved from [Link]
J-STAGE. (n.d.). SYNTHESIS OF 3-(P-CARBOXYPHENOXY) PROPIONIC ACID AND ITS DIMETHYL ESTER. Retrieved from [Link]
DTIC. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
RSC Publishing. (n.d.). A self-purifying electrolyte enables high energy Li ion batteries. Retrieved from [Link]
RSC Publishing. (n.d.). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Retrieved from [Link]
EP Minerals. (n.d.). CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
Sterlitech. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
RSC Publishing. (n.d.). 3-(Phenylsulfonyl)propionitrile as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. Retrieved from [Link]
Google Patents. (n.d.). CN106058317A - Lithium-ion battery electrolyte, lithium-ion battery and electronic instrument.
Perfumer & Flavorist. (n.d.). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. Retrieved from [Link]
National Institute of Standards and Technology. (2008, December 11). Thermal Decomposition Kinetics of Propylcyclohexane. Retrieved from [Link]
Veolia. (n.d.). Chemical Compatibility Table - Cartridge Filters, Elastomers, and Housings. Retrieved from [Link]
A Senior Application Scientist's Guide to the H-NMR and C-NMR Spectral Analysis of 3-(Cyclohexyloxy)propiononitrile
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structure and dynamics of molecules.[1][2] This gui...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structure and dynamics of molecules.[1][2] This guide, designed for researchers and drug development professionals, offers an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 3-(Cyclohexyloxy)propiononitrile. We will move beyond a simple recitation of spectral data to explore the causal relationships between molecular structure and spectral output, providing a framework for predictive analysis and robust characterization.
The Structural Landscape of 3-(Cyclohexyloxy)propiononitrile
Before delving into the spectral data, a thorough understanding of the molecule's structure is paramount. 3-(Cyclohexyloxy)propiononitrile (C₉H₁₅NO) is comprised of a cyclohexyl ring linked via an ether oxygen to a three-carbon propiononitrile chain.[3][4] This structure presents several distinct chemical environments for both protons and carbons, each of which will give rise to a unique signal in the NMR spectra.
To facilitate our analysis, we will use the following labeling system for the carbon and proton atoms:
Caption: Structure of 3-(Cyclohexyloxy)propiononitrile with atom labeling.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key parameters are chemical shift (δ), integration, and multiplicity (splitting pattern).[5]
Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is indicative of the electronic shielding around a proton. Electronegative atoms, like oxygen and nitrogen, deshield nearby protons, causing their signals to appear at a lower field (higher ppm value).[5][6]
Hα (Protons on C2): These protons are adjacent to the electron-withdrawing nitrile group (-CN). They are expected to resonate in the range of 2.0-3.0 ppm.[7]
Hβ (Protons on C3): These protons are adjacent to the ether oxygen. The oxygen's electronegativity will cause a significant downfield shift, placing their signal in the 3.3-4.5 ppm range.[6][8][9]
Hγ (Proton on C4): This methine proton is directly attached to the carbon bearing the ether oxygen. It will be the most deshielded of the cyclohexyl protons, expected around 3.4-4.5 ppm.[8]
Hδ, Hε (Protons on C5-C9): The remaining ten protons of the cyclohexyl ring will be in a more shielded environment, typical of alkanes. They are expected to appear as a broad, overlapping multiplet in the 1.2-1.8 ppm range.[6][10]
Integration: The area under each signal is proportional to the number of protons it represents.[5] For 3-(Cyclohexyloxy)propiononitrile, we expect an integration ratio of 2:2:1:10 for the Hα, Hβ, Hγ, and Hδ/Hε protons, respectively.
Multiplicity (Splitting): The splitting of a signal is caused by the influence of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.
Hα: These two protons are adjacent to the two Hβ protons. Therefore, the signal should be a triplet (2+1=3).
Hβ: These two protons are adjacent to the two Hα protons. This signal should also be a triplet (2+1=3).
Hγ: This single proton has neighboring protons on C5 and C7. The complexity of the cyclohexyl ring may lead to a complex multiplet.
Hδ, Hε: These ten protons will show complex coupling with each other and with Hγ, resulting in a broad, overlapping multiplet that is often difficult to resolve.
Predicted ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[11]
C1 (Nitrile Carbon): The carbon of the nitrile group is characteristically found in the 115-120 ppm region.[7][12]
C2 (Methylene Carbon α to CN): This carbon is adjacent to the nitrile group and will be found in the alkane region, but slightly downfield due to the nitrile's influence, around 15-25 ppm.
C3 (Methylene Carbon β to CN, α to O): This carbon is attached to the electronegative ether oxygen, which will cause a significant downfield shift into the 60-80 ppm range.[8][11]
C4 (Methine Carbon γ to CN, α to O): Similar to C3, this carbon is also attached to the ether oxygen and will be deshielded, appearing in the 70-80 ppm range.[8]
C5-C9 (Cyclohexyl Carbons): The remaining carbons of the cyclohexyl ring will appear in the typical aliphatic region, generally between 20-40 ppm. Due to the symmetry of the ring, we might expect three distinct signals for these five carbons (C5/C9, C6/C8, and C7).
Data Summary and Comparative Analysis
To provide context, we will compare the predicted spectral data of 3-(Cyclohexyloxy)propiononitrile with a simpler, related molecule, 3-Isopropoxypropiononitrile. The replacement of the cyclohexyl group with an isopropyl group will simplify the aliphatic region of the spectra and highlight the specific contributions of the cyclohexyl moiety.
Compound
Assignment
Predicted ¹H-NMR (ppm)
Predicted Multiplicity
Predicted ¹³C-NMR (ppm)
3-(Cyclohexyloxy)propiononitrile
Hα (-CH₂CN)
~2.6
Triplet
~18
Hβ (-OCH₂-)
~3.7
Triplet
~65
Hγ (-OCH-)
~3.5
Multiplet
~75
Hδ, Hε (Cyclohexyl CH₂)
1.2 - 1.8
Multiplet
~24, ~26, ~32
C1 (-CN)
-
-
~118
3-Isopropoxypropiononitrile
Hα (-CH₂CN)
~2.6
Triplet
~18
Hβ (-OCH₂-)
~3.7
Triplet
~65
Hγ (-OCH(CH₃)₂)
~3.7
Septet
~69
Hδ (-CH₃)
~1.2
Doublet
~22
C1 (-CN)
-
-
~118
This comparison clearly illustrates how the complexity of the cyclohexyl group in the ¹H-NMR spectrum is replaced by the distinct septet and doublet of the isopropyl group. In the ¹³C-NMR, the multiple signals of the cyclohexyl ring are replaced by the two signals of the isopropyl group.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[13][14]
A. Sample Preparation
Analyte Preparation: Accurately weigh approximately 10-20 mg of 3-(Cyclohexyloxy)propiononitrile. The exact mass should be recorded for potential quantitative analysis.
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[15] It is crucial to use a high-purity solvent to minimize impurity peaks.[16][17]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15] Ensure complete dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. The solution height should be around 4-5 cm.[15]
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent issues with spectral resolution.[15]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm reference). However, modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[17]
B. Instrument Setup and Data Acquisition
The following is a general procedure for a modern FT-NMR spectrometer (e.g., 300-500 MHz).[18]
Caption: Standard workflow for NMR sample preparation and spectral acquisition.
Locking: Place the NMR tube in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the spectrometer's electronics to ensure efficient power transfer.
¹H-NMR Acquisition:
Pulse Width: Calibrate a 90° pulse width. For routine spectra, a 30-45° pulse is often used to allow for a shorter relaxation delay.[18]
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Acquisition Time: Typically 2-4 seconds.
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
Number of Scans: For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.[14]
¹³C-NMR Acquisition:
Mode: Typically run with proton decoupling to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).
Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).[11]
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128-1024 or more) to achieve a good signal-to-noise ratio.
C. Data Processing
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
Referencing: The chemical shift axis is referenced to the residual solvent peak or TMS.
Integration (¹H-NMR): The peak areas are integrated to determine the relative ratios of the protons.
By adhering to this rigorous protocol, one can ensure the acquisition of high-fidelity NMR data, which is the bedrock of accurate structural elucidation and comparative analysis.
Conclusion
The ¹H and ¹³C-NMR spectra of 3-(Cyclohexyloxy)propiononitrile offer a complete picture of its molecular architecture. The distinct signals for the propiononitrile chain protons (Hα and Hβ) are readily identifiable by their chemical shifts and multiplicities. The cyclohexyl moiety presents a more complex but characteristic set of signals, with the deshielded methine proton (Hγ) serving as a key landmark. In the ¹³C spectrum, the nitrile carbon and the two carbons flanking the ether oxygen provide unambiguous confirmation of the core structure. This guide provides a predictive framework and a robust experimental protocol, empowering researchers to confidently characterize this molecule and compare it to structural analogs in their scientific endeavors.
References
Vertex AI Search. (n.d.). NMR sample preparation guidelines.
Western University. (n.d.). NMR Sample Preparation.
Springer Nature. (n.d.). NMR Protocols and Methods.
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
Scribd. (n.d.). 13-C NMR Chemical Shift Table.
Unknown. (n.d.). Signal Areas.
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Oregon State University. (2022). 13C NMR Chemical Shift.
Advanced FTIR Characterization and Performance Comparison of 3-(Cyclohexyloxy)propiononitrile
As a Senior Application Scientist, I frequently evaluate novel chemical intermediates and functional additives to determine their viability in high-performance systems. 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate novel chemical intermediates and functional additives to determine their viability in high-performance systems. 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2) [1] has emerged as a highly effective bifunctional molecule, particularly as an advanced electrolyte additive for high-voltage lithium-ion and sodium-ion batteries [2].
To truly understand a molecule's behavior, we must look beyond basic structural drawings and analyze its vibrational dynamics. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profile and electrochemical performance of 3-(Cyclohexyloxy)propiononitrile against standard industry alternatives like 3-Methoxypropiononitrile (MOPN) and Adiponitrile (ADN).
Mechanistic Causality: Why Cyanoethers Matter
The efficacy of cyanoethers in stabilizing the Cathode-Electrolyte Interphase (CEI) relies on their dual functional groups. The strongly electron-withdrawing nitrile group (-C≡N) coordinates with transition metals (Ni, Co, Mn) on the cathode surface, mitigating metal dissolution and catalytic oxidation of the bulk electrolyte. Simultaneously, the ether oxygen (-O-) provides weak solvation for Li⁺ or Na⁺ ions.
Unlike linear cyanoethers, 3-(Cyclohexyloxy)propiononitrile features a bulky cyclohexyl ring. This structural choice is not arbitrary; the steric hindrance provided by the ring limits excessive solvent co-intercalation and controls the thickness of the resulting CEI layer[3].
Figure 1: Mechanistic pathway of 3-(Cyclohexyloxy)propiononitrile in stabilizing the CEI.
FTIR Characteristic Peaks & Structural Analysis
When comparing 3-(Cyclohexyloxy)propiononitrile to MOPN and ADN, the FTIR spectra reveal critical differences in electron density and molecular flexibility.
Table 1: FTIR Characteristic Peak Comparison
Vibrational Mode
3-(Cyclohexyloxy)propiononitrile (cm⁻¹)
3-Methoxypropiononitrile (MOPN) (cm⁻¹)
Adiponitrile (ADN) (cm⁻¹)
-C≡N Stretching
~2248
~2250
~2245
C-O-C Asym. Stretch
~1110
~1118
N/A
C-H Stretch (Aliphatic)
2930, 2855 (Cyclohexyl dominant)
2980, 2880, 2830 (Methoxy)
2940, 2870
C-H Bending (Scissoring)
~1450
~1460
~1465
Causality Behind the Spectra:
Nitrile Stretch (~2248 cm⁻¹): The sharp peak in this region confirms the presence of the aliphatic nitrile. Compared to MOPN, the slight red-shift in 3-(Cyclohexyloxy)propiononitrile is due to the stronger positive inductive (+I) effect of the bulky cyclohexyl group, which slightly increases electron density across the carbon backbone, marginally weakening the C≡N bond force constant.
Ether Stretch (~1110 cm⁻¹): The C-O-C asymmetric stretch is highly sensitive to its immediate chemical environment. The transition from a small methyl group (in MOPN) to a large cyclohexyl ring alters the bond angle and steric strain, shifting the absorption peak.
Cyclohexyl Signatures (2930 & 2855 cm⁻¹): These intense doublets represent the asymmetric and symmetric C-H stretches of the methylene (-CH₂-) groups within the cyclohexane ring. Their high intensity relative to the nitrile peak is a definitive fingerprint for identifying this specific cyanoether.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives.
Protocol A: ATR-FTIR Characterization of Liquid Additives
Objective: Obtain a high-resolution baseline spectrum of the pure additive.
System Purge & Background: Clean the diamond ATR crystal with anhydrous ethanol. Allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) under a continuous dry nitrogen purge. Causality: Purging eliminates atmospheric H₂O and CO₂ interference, which can mask critical C-H and C-O-C stretching regions.
Sample Application: Dispense 10 µL of 3-(Cyclohexyloxy)propiononitrile directly onto the active crystal area using a micro-pipette. Ensure no micro-bubbles are trapped against the crystal.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software to account for the wavelength-dependent penetration depth of the IR beam.
Internal Validation (Moisture Check): Inspect the 3200–3600 cm⁻¹ region. The complete absence of a broad -OH stretch validates that the sample is strictly anhydrous—a mandatory requirement for battery-grade materials.
Protocol B: Ex-Situ FTIR Analysis of CEI Formation
Objective: Verify the coordination of the nitrile group to transition metals post-cycling.
Cell Disassembly: After 100 charge/discharge cycles, disassemble the coin cell inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Cathode Washing: Rinse the extracted NCM cathode three times with 500 µL of anhydrous Dimethyl Carbonate (DMC). Causality: DMC selectively dissolves unreacted electrolyte solvents and physically adsorbed LiPF₆ salts without stripping the chemically bonded CEI layer.
Vacuum Drying: Dry the cathode under vacuum at ambient temperature for 2 hours to remove residual DMC.
Spectroscopic Mapping: Transfer the cathode to the FTIR spectrometer using an airtight transfer vessel. Measure the surface using ATR-FTIR. Validation: Look for a blue-shift in the -C≡N stretch (e.g., moving from 2248 cm⁻¹ to ~2265 cm⁻¹). This shift mathematically proves that the nitrogen's lone pair is actively hybridized with the empty d-orbitals of the transition metals, confirming successful CEI formation [3].
Comparative Electrochemical Performance
The structural differences observed in the FTIR data directly translate to macroscopic performance metrics in high-voltage NCM811/Graphite cells.
Moderate (Strong TM binding, but lacks Li⁺ solvation)
3-Methoxypropiononitrile
4.50 V
85%
Good (Bifunctional, but susceptible to solvent co-intercalation)
3-(Cyclohexyloxy)propiononitrile
4.65 V
92%
Excellent (Bifunctional + Steric Shielding)
Data Synthesis: While ADN provides strong oxidation resistance, it lacks the ether oxygen required to smoothly desolvate Li⁺ ions at the interface. MOPN solves this, but its small methoxy group offers minimal physical protection. 3-(Cyclohexyloxy)propiononitrile represents the optimal balance: its FTIR-verified bifunctional nature chemically stabilizes the interface, while the bulky cyclohexyl ring physically repels further solvent molecules, resulting in superior capacity retention.
References
National Center for Biotechnology Information. "3-(Cyclohexyloxy)propiononitrile | C9H15NO | CID 85578". PubChem. Available at:[Link]
Sumitomo Electric Industries Ltd. "Additive for sodium ion secondary batteries, and sodium ion secondary battery". Google Patents (EP2693556A1).
ResearchGate. "Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage". Advanced Materials. Available at:[Link]
Validation
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 3-(Cyclohexyloxy)propiononitrile In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrome...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 3-(Cyclohexyloxy)propiononitrile
In the landscape of modern analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and structural elucidation of volatile and semi-volatile organic compounds. The predictive power of GC-MS lies in the reproducible fragmentation of molecules upon electron ionization, generating a unique mass spectrum that serves as a chemical fingerprint. This guide provides a comprehensive analysis of the expected GC-MS fragmentation pattern of 3-(cyclohexyloxy)propiononitrile, a molecule of interest in synthetic chemistry and drug development. By dissecting its fragmentation through the lens of established principles for ethers and nitriles, we offer a predictive framework for its identification and characterization in complex matrices. This guide is designed for researchers, scientists, and drug development professionals who rely on GC-MS for unambiguous molecular identification.
Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the relative stability of the resulting carbocations and radical species. For a molecule like 3-(cyclohexyloxy)propiononitrile, which possesses both an ether and a nitrile functional group, the fragmentation pattern will be a composite of the characteristic cleavages of these moieties.
Predicted Fragmentation Pathways of 3-(Cyclohexyloxy)propiononitrile
The molecular weight of 3-(cyclohexyloxy)propiononitrile (C₉H₁₅NO) is 153.22 g/mol .[1][2] The presence of a single nitrogen atom dictates an odd nominal molecular mass, a helpful diagnostic tool in mass spectrometry.[3] The fragmentation of this molecule is anticipated to be driven by the presence of the ether linkage and the nitrile group, as well as the cyclohexyl ring.
Ether-Driven Fragmentation
Aliphatic ethers are known to undergo several characteristic fragmentation reactions, primarily α-cleavage and β-cleavage, which are initiated by the localization of the charge on the oxygen atom.[4][5]
α-Cleavage: This involves the breaking of a bond adjacent to the oxygen atom. For 3-(cyclohexyloxy)propiononitrile, two primary α-cleavage pathways are possible:
Cleavage of the Cyclohexyl-Oxygen Bond: This would result in the formation of a cyclohexyl cation (m/z 83 ) or a cyclohexyloxy cation (m/z 99 ). The cyclohexyl cation is a common and often abundant fragment in the mass spectra of cyclohexyl-containing compounds.
Cleavage of the Propiononitrile-Oxygen Bond: This cleavage would lead to the formation of an oxonium ion.
β-Cleavage: This involves the cleavage of a bond beta to the oxygen atom and can lead to resonance-stabilized cations, which are often the base peak in the spectrum.[4]
Nitrile-Driven Fragmentation
Nitriles also exhibit characteristic fragmentation patterns, although they can be more complex.
[M-1]⁺ Peak: The loss of a hydrogen atom from the carbon alpha to the nitrile group can form a resonance-stabilized cation, resulting in a prominent [M-1]⁺ peak.[3] For 3-(cyclohexyloxy)propiononitrile, this would correspond to a fragment at m/z 152 .
McLafferty Rearrangement: While common in straight-chain nitriles, a classical McLafferty rearrangement is less likely to be a primary fragmentation pathway for this molecule due to the absence of a gamma-hydrogen on a readily abstractable chain. However, rearrangements can still occur, potentially leading to smaller, common fragments like m/z 41 (allyl cation or protonated acetonitrile).[3]
Cyclohexyl Ring Fragmentation
The cyclohexane ring itself can undergo fragmentation, typically through the loss of neutral alkenes like ethene (28 Da) or propene (42 Da). This leads to characteristic fragment ions such as m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺).
Comparative Analysis with Simpler Analogues
To build a robust predictive model for the fragmentation of 3-(cyclohexyloxy)propiononitrile, it is instructive to compare its expected fragmentation with that of simpler, related molecules.
Compound
Key Fragmentation Pathways
Characteristic Fragments (m/z)
Cyclohexanol
α-cleavage, dehydration
57 (base peak), 82, 44
Propiononitrile
[M-1]⁺, loss of CH₃, loss of HCN
54, 40, 28, 27
Cyclohexyl Methyl Ether
α-cleavage, loss of CH₃O·, ring fragmentation
83, 55, 41
The fragmentation of 3-(cyclohexyloxy)propiononitrile is expected to be a hybrid of these patterns, with the ether linkage likely being the most labile site for initial fragmentation.
Proposed GC-MS Experimental Protocol
A standard GC-MS protocol for the analysis of 3-(cyclohexyloxy)propiononitrile would involve the following steps:
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
Gas Chromatography (GC) Conditions:
Injector: Splitless mode at 250 °C.
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Ion Trap.
Scan Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Predicted Mass Spectrum and Data Interpretation
Based on the fragmentation principles discussed, the following table summarizes the expected key fragments in the EI mass spectrum of 3-(cyclohexyloxy)propiononitrile.
m/z
Proposed Fragment Ion
Proposed Structure
Fragmentation Pathway
153
Molecular Ion [M]⁺˙
C₉H₁₅NO⁺˙
Electron Ionization
152
[M-H]⁺
C₉H₁₄NO⁺
Loss of H· from the carbon α to the nitrile
99
[C₆H₁₁O]⁺
α-cleavage at the ether oxygen
83
[C₆H₁₁]⁺
Cyclohexyl cation
α-cleavage with charge retention on the cyclohexyl group
55
[C₄H₇]⁺
Fragmentation of the cyclohexyl ring
53
[C₃H₃N]⁺˙
Cleavage of the propiononitrile side chain
41
[C₃H₅]⁺ or [C₂H₃N]H⁺
Allyl cation or protonated acetonitrile
Ring fragmentation or rearrangement
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of 3-(cyclohexyloxy)propiononitrile.
Caption: Proposed EI fragmentation of 3-(cyclohexyloxy)propiononitrile.
Conclusion and Future Directions
This guide provides a detailed, predictive framework for the GC-MS fragmentation pattern of 3-(cyclohexyloxy)propiononitrile based on established chemical principles. The expected mass spectrum is dominated by fragments arising from the cleavage of the ether linkage and fragmentation of the cyclohexyl ring. While this in-silico analysis is a powerful tool for tentative identification, definitive structural confirmation requires comparison with an authentic standard. Future work should focus on the synthesis and experimental GC-MS analysis of 3-(cyclohexyloxy)propiononitrile to validate these predictions. Such data would be a valuable addition to mass spectral libraries, aiding in the rapid and accurate identification of this and related compounds in various research and development settings.
References
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from a Google search.[4]
American Chemical Society. (n.d.). Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. Retrieved from a Google search.[6]
American Chemical Society. (n.d.). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether | The Journal of Organic Chemistry. Retrieved from a Google search.[7]
Scilit. (n.d.). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Retrieved from a Google search.[8]
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. Retrieved from a Google search.[9]
NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from a Google search.[10]
ResearchGate. (n.d.). (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. Retrieved from a Google search.[11]
American Chemical Society. (n.d.). Mass Spectrometric Analysis...Aliphatic Ethers | Analytical Chemistry. Retrieved from a Google search.[12]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from a Google search.[13]
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from a Google search.[14]
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a Google search.[5]
PubChem. (n.d.). 3-(Cyclohexyloxy)propiononitrile | C9H15NO | CID 85578. Retrieved from a Google search.[1]
OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from a Google search.[15]
ChemScene. (n.d.). 16728-52-2 | 3-(Cyclohexyloxy)propanenitrile. Retrieved from a Google search.[2]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from a Google search.
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from a Google search.[16]
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from a Google search.[17]
ResearchGate. (n.d.). Fragmentation of propionitrile (CH3CH2CN) by low energy electrons. Retrieved from a Google search.[18]
Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from a Google search.[3]
DU Chem. (n.d.). Fragmentation of Alkane. Retrieved from a Google search.[19]
A Comparative Analysis of the Electrochemical Windows of 3-(Cyclohexyloxy)propiononitrile and Adiponitrile: An Essential Guide for Researchers
For Immediate Release In the pursuit of higher energy density and safer electrochemical energy storage systems, the selection of electrolyte components is paramount. Nitrile-based organic solvents have garnered significa...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the pursuit of higher energy density and safer electrochemical energy storage systems, the selection of electrolyte components is paramount. Nitrile-based organic solvents have garnered significant attention due to their high dielectric constants and wide electrochemical stability windows. This guide provides a comprehensive comparison of the electrochemical windows of two such nitrile compounds: 3-(Cyclohexyloxy)propiononitrile and the more established Adiponitrile. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in electrolyte formulation.
Understanding the Electrochemical Window: A Critical Parameter
The electrochemical window (EW) of an electrolyte is the potential range over which it remains stable, without being oxidized at the positive electrode (anode) or reduced at the negative electrode (cathode)[1]. A wide electrochemical window is crucial for high-voltage battery applications, as it allows for the use of high-energy electrode materials without parasitic reactions that can lead to capacity fade, gas generation, and safety hazards[1]. The stability of an electrolyte is governed by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally corresponds to a wider electrochemical window[2][3][4].
Adiponitrile: The Established High-Voltage Solvent
Adiponitrile (ADN), a linear dinitrile, has been widely investigated as a solvent or co-solvent in high-voltage electrolytes for lithium-ion batteries and supercapacitors[5][6][7]. Its appeal stems from a combination of favorable properties including a high boiling point, a reasonably high dielectric constant, and, most importantly, a wide electrochemical window.
Experimental Data for Adiponitrile
Numerous studies have experimentally determined the electrochemical window of adiponitrile-based electrolytes. For instance, an electrolyte solution of 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in adiponitrile has been shown to have an electrochemical window of approximately 6.0 V vs. Li+/Li[5][6][7]. When used as a co-solvent with carbonates like ethylene carbonate (EC), the resulting electrolyte still maintains a wide window of 6.0-6.5 V[6]. The anodic stability of adiponitrile is particularly noteworthy, making it suitable for use with high-voltage cathode materials[6].
3-(Cyclohexyloxy)propiononitrile: A Theoretical and Predictive Analysis
3-(Cyclohexyloxy)propiononitrile is a less-explored compound with a unique molecular structure that combines a nitrile group with a bulky cyclohexyloxy ether group. In the absence of direct experimental data, we can predict its electrochemical properties based on its constituent functional groups and by drawing parallels with related molecules.
Structural Considerations and Expected Properties
The presence of the electron-withdrawing nitrile group is expected to contribute to good anodic stability, similar to other nitriles[9]. However, the ether linkage introduces a point of potential electrochemical vulnerability. Ether solvents are generally known for their lower oxidative stability compared to carbonates or nitriles[10][11]. The C-O bond in the ether can be susceptible to oxidation at high potentials.
Conversely, the bulky cyclohexyl group may offer some steric hindrance at the electrode surface, potentially impeding decomposition reactions and enhancing kinetic stability. The overall electrochemical window of 3-(Cyclohexyloxy)propiononitrile will therefore be a balance between the stabilizing effect of the nitrile group and the potentially destabilizing effect of the ether linkage.
Theoretical Comparison: HOMO-LUMO Energy Levels
A powerful tool for predicting the electrochemical stability of a molecule is the calculation of its HOMO and LUMO energy levels using Density Functional Theory (DFT)[2][12]. A lower HOMO energy level indicates greater resistance to oxidation (higher anodic stability), while a higher LUMO energy level suggests greater resistance to reduction (higher cathodic stability).
While specific, pre-calculated HOMO-LUMO values for 3-(Cyclohexyloxy)propiononitrile are not available in the literature, a comparative theoretical study would be the most definitive way to assess its potential electrochemical window relative to adiponitrile. Such a study would involve:
Computational Modeling: Building accurate 3D models of both 3-(Cyclohexyloxy)propiononitrile and adiponitrile molecules.
DFT Calculations: Performing geometry optimization and subsequent single-point energy calculations to determine the HOMO and LUMO energy levels for each molecule in a simulated solvent environment.
Comparative Analysis: The molecule with the lower HOMO energy would be predicted to have a higher anodic stability limit, while the one with the higher LUMO energy would be expected to have a more negative cathodic stability limit.
Based on general chemical principles, the presence of the electron-donating ether oxygen in 3-(Cyclohexyloxy)propiononitrile might be expected to raise its HOMO energy level compared to the purely aliphatic structure of adiponitrile, potentially leading to a lower oxidation potential. However, the precise impact of the cyclohexyl group and the overall molecular geometry would need to be confirmed by detailed calculations.
Experimental Protocol for Determining the Electrochemical Window
For researchers wishing to experimentally validate the electrochemical window of these or other novel electrolyte components, the following detailed protocol for cyclic voltammetry is provided.
Objective: To determine the anodic and cathodic stability limits of a non-aqueous electrolyte.
Materials and Equipment:
Potentiostat/Galvanostat with corresponding software
Three-electrode electrochemical cell (e.g., a glass cell with airtight fittings)
Working Electrode (WE): Glassy carbon or platinum disk electrode
Counter Electrode (CE): Platinum wire or mesh
Reference Electrode (RE): Non-aqueous Ag/Ag+ or a sealed calomel electrode (SCE) with a salt bridge to prevent water contamination[13][14]
High-purity solvent (3-(Cyclohexyloxy)propiononitrile or adiponitrile)
Supporting electrolyte salt (e.g., 1.0 M LiPF6, LiTFSI, or TBAPF6), dried under vacuum
Inert gas (Argon or Nitrogen) and a glovebox for electrolyte preparation and cell assembly
Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes)
Step-by-Step Methodology:
Working Electrode Preparation:
Polish the working electrode surface to a mirror finish using progressively finer alumina slurries on a polishing pad.
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
Dry the electrode completely before introducing it into the glovebox.
Electrolyte Preparation (inside a glovebox):
Dissolve the desired concentration of the supporting electrolyte salt in the solvent (e.g., 1.0 M LiPF6 in 3-(Cyclohexyloxy)propiononitrile).
Stir the solution until the salt is completely dissolved.
Electrochemical Cell Assembly (inside a glovebox):
Add the prepared electrolyte to the electrochemical cell.
Insert the polished working electrode, the counter electrode, and the reference electrode into the cell, ensuring the electrodes are properly immersed in the electrolyte and not in contact with each other.
Seal the cell to maintain an inert atmosphere.
Cyclic Voltammetry Measurement:
Connect the electrodes to the potentiostat.
Set the parameters for the cyclic voltammetry experiment in the software. A typical starting point would be:
Scan Rate: 10-50 mV/s
Potential Range: Start with a narrow range around the open-circuit potential and gradually expand it in both the positive and negative directions in subsequent scans until the onset of significant current increase is observed.
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
Data Analysis and Interpretation:
The electrochemical window is determined by identifying the potentials at which a significant and sustained increase in current occurs. This indicates the onset of electrolyte oxidation (anodic limit) or reduction (cathodic limit).
A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits objectively.
HPLC Method Development for the Purity Assay of 3-(Cyclohexyloxy)propiononitrile: A Detector Comparison Guide
Executive Summary & The Analytical Challenge The purity assay of 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2) presents a classic analytical challenge in pharmaceutical and chemical development. Structurally, this m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
The purity assay of 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2) presents a classic analytical challenge in pharmaceutical and chemical development. Structurally, this molecule (C9H15NO) consists of a cyclohexane ring, an ether linkage, and a propiononitrile group. Crucially, it lacks a conjugated
-electron system or aromatic ring, meaning it is entirely devoid of a strong UV chromophore [1].
When analysts attempt to quantify this compound using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), they are forced to monitor at low wavelengths (e.g., 200–210 nm). At these wavelengths, the weak
transition of the nitrile group is heavily obscured by the UV absorbance of common mobile phases, leading to severe baseline drift during gradient elution, poor sensitivity, and matrix interference.
To achieve a robust, self-validating purity assay, laboratories must pivot to universal detection technologies. This guide objectively compares the legacy HPLC-UV approach against Evaporative Light Scattering Detection (ELSD) and the superior product alternative: Charged Aerosol Detection (CAD) .
Detector Technology Comparison: UV vs. ELSD vs. CAD
When analyzing non-chromophoric, semi-volatile to non-volatile compounds, evaporative aerosol detectors are the industry standard. Both ELSD and CAD differentiate the analyte from the mobile phase based on relative volatility. However, their detection mechanisms yield vastly different quantitative performances [2].
The Legacy Struggle: HPLC-UV (Low Wavelength)
Operating a UV detector at 205 nm for this compound is highly susceptible to refractive index changes and solvent absorbance. Gradient elution—necessary for separating the active compound from structurally similar synthetic impurities—causes massive baseline shifts, making accurate integration and trace-level quantitation nearly impossible.
The Partial Solution: HPLC-ELSD
ELSD nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. While it solves the "no chromophore" problem, ELSD has a critical flaw: light scattering is highly dependent on particle size . For particles smaller than 50 nm (representing low-concentration impurities), the scattering efficiency drops exponentially. This results in a non-linear response curve, complex polynomial calibration requirements, and poor limits of detection (LOD) [3].
The Superior Alternative: HPLC-CAD
The Charged Aerosol Detector (CAD) is a mass-sensitive detector that fundamentally outperforms ELSD. Instead of relying on light scattering, CAD transfers a positive electrical charge to the dried analyte particles using ionized nitrogen gas from a corona discharge wire. The charge acquired is directly proportional to the particle's surface area and mass. Because charge transfer is highly efficient even for particles smaller than 10 nm, CAD provides a uniform response independent of the analyte's chemical structure, a broader linear dynamic range, and superior sensitivity for trace impurity profiling [4].
Mechanistic comparison of CAD and ELSD detection pathways.
Comparative Performance Data
The following table synthesizes the expected performance metrics for the purity assay of 3-(Cyclohexyloxy)propiononitrile across the three detector platforms.
To achieve the performance metrics outlined above, the analytical method must be carefully designed. Because CAD relies on nebulization, the efficiency of droplet formation changes as the organic-to-aqueous ratio shifts during a gradient. To maintain a uniform response for standard-free quantitation of unknown impurities, an inverse gradient must be applied post-column [5].
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid). Causality Note: Non-volatile buffers like phosphate will precipitate in the CAD, causing catastrophic instrument failure and high background noise.
Mobile Phase B: LC-MS grade Acetonitrile.
Chromatographic Conditions
Column: Mixed-mode reversed-phase column (e.g., SIELC Newcrom R1 or equivalent C18, 150 x 4.6 mm, 3 µm).
Flow Rate: 1.0 mL/min (Analytical Pump).
Column Temperature: 30°C.
Injection Volume: 10 µL.
Inverse Gradient Configuration
A self-validating CAD method requires a secondary make-up pump to deliver the exact inverse of the analytical gradient into a post-column mixing tee. This ensures the detector constantly receives a static solvent composition (e.g., 50% A / 50% B), eliminating baseline drift and ensuring the mass-response factor remains identical for the main peak and all impurities.
Post-column inverse gradient setup for uniform CAD response.
CAD Detector Optimization
Evaporator Temperature: 35°C. Causality Note: 3-(Cyclohexyloxy)propiononitrile is semi-volatile. Setting the evaporation temperature too high (>50°C) will cause the analyte to vaporize alongside the mobile phase, drastically reducing the signal. A lower temperature preserves the analyte particles while effectively removing the highly volatile acetonitrile/water matrix [6].
Data Collection Rate: 10 Hz.
Power Function Value (PFV): Set to 1.0 (or optimized via software to linearize the response curve).
System Suitability Testing (SST)
To ensure the system is self-validating prior to sample analysis:
Inject a blank (diluent) to verify baseline stability and absence of ghost peaks.
Inject a 0.05 mg/mL standard of 3-(Cyclohexyloxy)propiononitrile six times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
; Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ).
Conclusion
For the purity assay of non-chromophoric compounds like 3-(Cyclohexyloxy)propiononitrile, traditional HPLC-UV is fundamentally inadequate. While ELSD offers a step in the right direction, its non-linear response and poor sensitivity for small particles limit its utility in rigorous pharmaceutical impurity profiling.
The Charged Aerosol Detector (CAD) , particularly when coupled with an inverse gradient setup, represents the gold standard. By providing a uniform, mass-proportional response independent of chemical structure, CAD enables accurate, standard-free quantitation of unknown impurities, ensuring the highest level of scientific integrity and regulatory compliance in drug development.
References
PubChem Compound Summary for CID 85578: 3-(Cyclohexyloxy)propiononitrile
National Center for Biotechnology Information (NIH)
URL:[Link]
Evaporative HPLC Detectors; CAD and ELSD
HPLC Chromatography Hints and Tips for Chromatographers
URL:[Link]
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview
LCGC International
URL:[Link]
Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection
GCMS.cz / Thermo Fisher Scientific Application Note
URL:[Link]
A simplified guide for charged aerosol detection of non-chromophoric compounds: Analytical method development and validation for the HPLC assay
Journal of Pharmaceutical and Biomedical Analysis (PubMed)
URL:[Link]
Comparative
validating structure of 3-(Cyclohexyloxy)propiononitrile via elemental analysis
Comprehensive Guide to the Structural Validation of 3-(Cyclohexyloxy)propiononitrile: Elemental Analysis vs. Spectroscopic Techniques In the synthesis and development of novel chemical entities, structural validation is...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Structural Validation of 3-(Cyclohexyloxy)propiononitrile: Elemental Analysis vs. Spectroscopic Techniques
In the synthesis and development of novel chemical entities, structural validation is not merely about confirming molecular connectivity; it is about proving absolute bulk purity. For compounds like 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2)—a versatile ether-nitrile building block with the molecular formula C9H15NO[1]—relying solely on modern spectroscopic methods can leave blind spots.
This guide objectively compares Elemental Analysis (EA) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailing why EA remains a non-negotiable standard for establishing the absolute purity of 3-(Cyclohexyloxy)propiononitrile.
The Causality of Elemental Analysis: Why Spectroscopic Methods Fall Short
While 1H and 13C NMR are exceptional at mapping the atomic backbone of 3-(Cyclohexyloxy)propiononitrile (such as the distinct cyclohexyl ring protons and the characteristic nitrile carbon), they are inherently relative techniques. NMR detects what is magnetically active. If your synthesized batch contains 15% inorganic salts (e.g., NaCl from an aqueous workup) or is heavily solvated with water due to the hygroscopic nature of the ether oxygen, standard 1H NMR will often fail to quantify these "invisible" impurities accurately.
Elemental Analysis (CHN/O) operates on a different causal principle: absolute combustion . By oxidizing the entire sample at extreme temperatures, EA converts all organic material into quantifiable gases (CO2, H2O, N2). If an invisible inorganic salt is present, the mass percentage of Carbon, Hydrogen, and Nitrogen will drop proportionally to the mass of the salt. This makes EA a definitive, absolute measure of bulk purity, historically required by major chemical journals (such as the American Chemical Society) to fall within a strict ±0.4% deviation from theoretical values[2].
Comparative Analysis: EA vs. NMR vs. GC-MS
To understand how these techniques complement one another in a validation workflow, we must compare their operational outputs and limitations.
Semi-quantitative (depends on relaxation times & active nuclei)
Qualitative to semi-quantitative
Sample Destruction
Destructive (Combustion at ~1000°C)
Non-destructive (Sample can be recovered)
Destructive (Ionization)
Sensitivity to Solvents
Extremely High (Residual water/solvent drastically alters CHN %)
High (Visible as distinct, separate peaks)
Low to Medium (Solvent delay often used)
Cost & Throughput
Low cost, high throughput
High cost, medium throughput
Medium cost, high throughput
Visualizing the Validation Workflow
The most robust structural validation relies on a multi-modal approach. Below is the logical decision tree for validating 3-(Cyclohexyloxy)propiononitrile.
Multi-modal structural validation workflow for 3-(Cyclohexyloxy)propiononitrile.
To ensure trustworthiness, an Elemental Analysis protocol cannot simply be a "black box" measurement. It must be a self-validating system that proves its own accuracy before the unknown sample is tested.
Step 1: System Purge and Blanking
Action: Run 3 to 5 empty tin capsules through the combustion furnace (~1000°C) with an oxygen injection.
Causality: This establishes a true zero-baseline by purging atmospheric nitrogen (N2) and carbon dioxide (CO2) from the autosampler carousel, ensuring only gases generated by the sample are measured.
Step 2: K-Factor Calibration (The Validation Step)
Action: Weigh 3 to 5 varying amounts (e.g., 0.5 mg to 2.5 mg) of a highly pure Standard Reference Material (SRM), such as Acetanilide or Sulfanilamide, into tin capsules.
Causality: By plotting the known elemental mass of the standard against the Thermal Conductivity Detector (TCD) area response, a linear calibration curve (K-factor) is generated. The system is only validated if the R² value of this curve is >0.999.
Step 3: Sample Preparation & Combustion
Action: Accurately weigh 1.5 mg to 2.0 mg of thoroughly dried 3-(Cyclohexyloxy)propiononitrile into a tin capsule using a microbalance (precision to 0.001 mg). Seal the capsule tightly.
Causality: The tin capsule acts as a catalyst. When dropped into the furnace, the tin undergoes an exothermic oxidation that temporarily spikes the local temperature to ~1800°C, ensuring complete combustion of the robust cycloalkyl and nitrile bonds.
Step 4: Gas Separation and Detection
Action: The combustion gases are swept by a helium carrier gas through a reduction column (to convert NOx species to N2) and then through a GC column to separate N2, CO2, and H2O before reaching the TCD.
Experimental Data & Interpretation
The molecular weight of 3-(Cyclohexyloxy)propiononitrile is 153.22 g/mol [1]. Based on its formula (C9H15NO), we can calculate the theoretical mass percentages. Below is a comparison of theoretical values versus experimental data from a highly purified batch.
Element
Theoretical Mass %
Experimental Mass %
Absolute Deviation (Δ)
ACS Guideline Status
Carbon (C)
70.55%
70.42%
-0.13%
Pass (< 0.4%)
Hydrogen (H)
9.87%
9.95%
+0.08%
Pass (< 0.4%)
Nitrogen (N)
9.14%
9.08%
-0.06%
Pass (< 0.4%)
Data Interpretation:
The experimental data falls well within the rigorous ±0.4% threshold required for publication and pharmaceutical development[3]. If the carbon percentage had returned significantly lower (e.g., 68.10%), it would immediately indicate the presence of an incombustible inorganic impurity or residual solvent, prompting a mandatory repurification step (such as vacuum distillation or recrystallization) regardless of how "clean" the NMR spectrum appeared.
References
PubChem: 3-(Cyclohexyloxy)propiononitrile (CID 85578)
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
ACS Research Data Guidelines: Analytical Data & Elemental Analysis
Source: American Chemical Society (ACS)
URL:[Link]
The Journal of Organic Chemistry - Author Guidelines
Source: American Chemical Society (ACS)
URL:[Link]
A Comparative Guide to the Identification of Impurities in Technical Grade 3-(Cyclohexyloxy)propiononitrile
Introduction: The Imperative of Purity in Chemical Intermediates In the realms of research and pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of expe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Chemical Intermediates
In the realms of research and pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. Technical grade 3-(Cyclohexyloxy)propiononitrile (C₉H₁₅NO, CAS No: 16728-52-2[1][2][3]), a versatile building block, is no exception. Impurities, even at trace levels, can arise from unreacted starting materials, side reactions during synthesis, or degradation over time.[4] These unwelcome components can introduce significant variability into downstream applications, potentially leading to failed experiments, compromised product efficacy, or unforeseen toxicological profiles.
This guide provides a comprehensive comparison of key analytical techniques for the robust identification and characterization of impurities in technical grade 3-(Cyclohexyloxy)propiononitrile. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a field-proven perspective on developing a self-validating system for impurity profiling. The methodologies discussed—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer a unique lens through which to view the chemical landscape of the sample. By understanding their respective strengths and limitations, researchers can construct an integrated analytical strategy that ensures the highest degree of confidence in their material's quality.
Anticipating the Unknown: Potential Impurities and Their Origins
A logical impurity profiling strategy begins with a mechanistic understanding of the compound's synthesis. 3-(Cyclohexyloxy)propiononitrile is typically synthesized via a cyanoethylation reaction, a specific type of Michael addition, between cyclohexanol and acrylonitrile.[5] This understanding allows us to predict the most likely process-related impurities.
Unreacted Starting Materials:
Cyclohexanol: Residual starting alcohol.
Acrylonitrile: A reactive and potentially polymer-forming starting material.
Side-Reaction Products:
Bis(2-cyanoethyl) ether: Formed from the reaction of acrylonitrile with any residual water.
Polyacrylonitrile: Polymerization of the acrylonitrile monomer.
Degradation Products:
3-(Cyclohexyloxy)propionic acid: Hydrolysis of the nitrile functional group, a common degradation pathway for nitriles.[6]
3-(Cyclohexyloxy)propanamide: The intermediate amide formed during hydrolysis of the nitrile.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Vanguard
GC-MS is a powerhouse technique for the separation and identification of volatile and semi-volatile compounds.[7][8] Its high resolving power and the definitive structural information provided by mass spectrometry make it the primary choice for detecting residual starting materials and low-boiling-point byproducts.
Causality of Experimental Choice: The expected key impurities, cyclohexanol and acrylonitrile, are volatile enough for gas-phase analysis. GC provides excellent separation of these components from the higher-boiling main compound, while the mass spectrometer offers unambiguous identification through characteristic fragmentation patterns, providing a higher degree of certainty than retention time alone.[9]
Experimental Protocol: GC-MS Analysis
Sample Preparation: Accurately weigh approximately 100 mg of the technical grade 3-(Cyclohexyloxy)propiononitrile sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate (HPLC grade). Vortex to ensure homogeneity. Prepare a 1:100 dilution of this stock solution for analysis.
Instrumentation: A standard GC system equipped with a mass selective detector (MSD).
GC Conditions:
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating compounds based on boiling point.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL, Split mode (e.g., 50:1 split ratio to avoid column overload with the main component).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 35-400.
Data Presentation: Hypothetical GC-MS Results
Retention Time (min)
Key Fragment Ions (m/z)
Proposed Identity
Rationale
3.85
53, 52, 41, 26
Acrylonitrile
Matches library spectrum and fragmentation of the vinyl cyanide structure.
7.92
57, 44, 82, 100
Cyclohexanol
Characteristic loss of water (M-18) and cyclohexyl ring fragmentation.
14.51
55, 69, 83, 96, 153
3-(Cyclohexyloxy)propiononitrile
Molecular ion (M+) present at m/z 153. Key fragment at m/z 83 (cyclohexyl cation).
Workflow Visualization: GC-MS Impurity Profiling
Caption: Workflow for volatile impurity identification using GC-MS.
High-Performance Liquid Chromatography (HPLC): Mastering Non-Volatile Species
HPLC is an exceptionally versatile and precise method for separating components in a mixture based on their differential affinities for a stationary and mobile phase.[10] It is the ideal technique for identifying non-volatile or thermally unstable impurities, such as the potential hydrolysis products (amide and carboxylic acid) which would not be amenable to GC analysis.[11][12]
Causality of Experimental Choice: A Reversed-Phase HPLC (RP-HPLC) method is selected as the primary approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[10] The main compound, 3-(Cyclohexyloxy)propiononitrile, is relatively non-polar and will be well-retained. The more polar degradation products, like the carboxylic acid, will elute earlier, allowing for excellent separation.[13] This "stability-indicating" method is crucial for assessing product quality over time.
Experimental Protocol: RP-HPLC Analysis
Sample Preparation: Dissolve approximately 50 mg of the sample in a 50:50 mixture of acetonitrile and water to a final volume of 50 mL (concentration ~1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation: A standard HPLC system with a UV-Vis detector.
HPLC Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-18 min: 90% B
18-20 min: 90% to 30% B
20-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm (chosen for detecting the nitrile and potential carbonyl groups without strong chromophores).
Injection Volume: 10 µL.
Data Presentation: Hypothetical HPLC Results
Retention Time (min)
Relative Retention Time (RRT)
Proposed Identity
Area %
3.15
0.29
3-(Cyclohexyloxy)propionic acid
0.15%
4.58
0.42
3-(Cyclohexyloxy)propanamide
0.08%
10.87
1.00
3-(Cyclohexyloxy)propiononitrile
99.72%
12.91
1.19
Unidentified Non-polar Impurity
0.05%
Workflow Visualization: HPLC Impurity Profiling
Caption: Workflow for non-volatile impurity analysis using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
While chromatographic techniques are excellent for separation and tentative identification, NMR spectroscopy provides unequivocal structural confirmation.[14] Both ¹H and ¹³C NMR are invaluable for verifying the structure of the main component and, if an impurity is present at a sufficient concentration (>1%), identifying its structure without the need for a reference standard.[15]
Causality of Experimental Choice: NMR is the gold standard for structure elucidation.[16] A simple ¹H NMR spectrum can serve as a rapid identity and purity check. The presence of unexpected signals, for example, a broad singlet between 10-12 ppm, would be a definitive indicator of a carboxylic acid impurity.[17] For novel or unknown impurities isolated via preparative chromatography, a full suite of 2D NMR experiments (e.g., COSY, HSQC) can be used to piece together the complete molecular structure.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 10-20 mg of the technical grade sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard proton spectrum with 16-32 scans.
Observe the full spectral window (e.g., -1 to 13 ppm).
Process the data with appropriate phasing and baseline correction. Integrate all signals.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.[15]
The nitrile carbon should appear around 118-120 ppm.[17]
Data Interpretation: Key NMR Signals for Purity Assessment
Caption: Logic flow for structural analysis via NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Scan
FTIR is a rapid, non-destructive technique that is excellent for confirming the presence of key functional groups. While not suitable for quantifying trace impurities, it serves as an invaluable first-pass quality check. A spectrum can be acquired in under a minute and compared against a reference standard to quickly flag any gross deviations.
Causality of Experimental Choice: The utility of FTIR lies in its speed and ability to provide a molecular "fingerprint." The presence or absence of specific, strong absorption bands can immediately support or refute the presence of expected impurities. For example, a strong, broad O-H stretch would instantly indicate the presence of either residual cyclohexanol or the carboxylic acid degradation product, warranting further investigation by chromatography.[18]
Experimental Protocol: ATR-FTIR Analysis
Sample Preparation: No preparation is required for a liquid sample.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Acquisition:
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
Place a single drop of the 3-(Cyclohexyloxy)propiononitrile sample directly onto the crystal.
Acquire the sample spectrum (typically 16-32 scans are co-added).
Data Interpretation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
~2930, 2855
C-H stretch
Alkane (cyclohexyl)
Confirms aliphatic backbone.
~2250
C≡N stretch
Nitrile
Key functional group of the main compound. A weak signal may indicate degradation.[17]
~1100
C-O-C stretch
Ether
Confirms the ether linkage.
3200-3600 (Broad)
O-H stretch
Alcohol / Carboxylic Acid
ABSENCE is a good indicator of purity. PRESENCE signals contamination.
~1710 (Sharp)
C=O stretch
Carboxylic Acid
ABSENCE is expected. PRESENCE confirms the acid degradation product.
An Integrated Strategy for Comprehensive Impurity Profiling
No single technique can provide a complete picture of a sample's purity. A robust, self-validating quality control strategy relies on the intelligent integration of these orthogonal (different and complementary) methods.
Comparative Performance Overview
Technique
Primary Target Impurities
Sensitivity
Quantification
Structural Information
Speed
GC-MS
Volatile (e.g., Cyclohexanol)
High (ppm)
Good
Excellent (via MS)
Moderate
HPLC-UV
Non-volatile (e.g., Acid)
High (ppm)
Excellent
Low (via RRT)
Moderate
NMR
Any (>0.5-1%)
Low
Good (qNMR)
Definitive
Slow
FTIR
Gross contamination
Very Low
No
Functional Groups Only
Very Fast
Recommended Analytical Workflow
A tiered approach ensures both efficiency and comprehensive characterization. This workflow ensures that rapid screening is followed by high-resolution separation and definitive identification.
Caption: Recommended integrated workflow for complete impurity analysis.
By synergistically applying these techniques, researchers and drug development professionals can build a complete and trustworthy profile of their 3-(Cyclohexyloxy)propiononitrile, ensuring the integrity of their work from the foundational intermediate to the final product.
References
Journal of Pharmaceutical and Biomedical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
LCGC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
Seven Star Pharma. (n.d.). High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... Retrieved from [Link]
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
ResearchGate. (n.d.). FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures. Retrieved from [Link]
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
PubMed. (n.d.). Comparative FTIR analysis of the microenvironment of in cyanide-treated, high pH-treated and iron-depleted photosystem II membrane fragments. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
PubChem. (n.d.). 3-(Cyclohexyloxy)propiononitrile. Retrieved from [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
PubMed. (n.d.). Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21. Retrieved from [Link]
ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
PubMed. (n.d.). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Retrieved from [Link]
ResearchGate. (2025, August 9). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of the FA-isomers (A) and propionyl-derivatives of the.... Retrieved from [Link]
Journal of the Serbian Chemical Society. (n.d.). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. Retrieved from [Link]
BVL. (2026, January). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Retrieved from [Link]
ICH. (2006, June 6). Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). For researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the "why" behind safety protocols is just as critical as the "how."
3-(Cyclohexyloxy)propiononitrile is an aliphatic nitrile utilized in advanced organic synthesis. While it is a valuable intermediate, its nitrile functional group presents specific toxicological and environmental challenges. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and proper disposal of this compound, ensuring both laboratory safety and strict regulatory compliance.
Section 1: Chemical Profiling & Hazard Causality
To design an effective disposal and handling protocol, we must first understand the physicochemical properties and the mechanistic toxicity of the compound.
The primary danger of 3-(Cyclohexyloxy)propiononitrile does not stem solely from the parent molecule, but from its metabolic byproducts. When aliphatic nitriles are absorbed systemically (via inhalation, dermal contact, or ingestion), they undergo alpha-hydroxylation catalyzed by the2 [2].
This enzymatic cleavage spontaneously releases free cyanide ions (CN-) . The cyanide subsequently binds with high affinity to the ferric (Fe3+) heme group of cytochrome c oxidase (Complex IV) in the mitochondria. This binding halts the electron transport chain, preventing oxidative phosphorylation and leading to rapid, cytotoxic hypoxia [3].
Metabolic pathway of aliphatic nitriles leading to cellular hypoxia via cyanide release.
Because of the severe risk of systemic absorption and delayed cyanide toxicity, immediate spill response must be calculated and precise.
Step-by-Step Spill Mitigation:
Isolate & Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to prevent the accumulation of volatile vapors.
Don Appropriate PPE: Standard 4-8 mil disposable nitrile gloves provide only a temporary contact barrier. For spill cleanup involving concentrated aliphatic nitriles, double-gloving or utilizing thicker butyl rubber gloves is mandatory to prevent chemical breakthrough. Wear splash goggles and a chemically resistant lab coat.
Inert Containment: Apply an inert, non-combustible absorbent (such as vermiculite, dry sand, or a commercial universal sorbent) to the spill.
Causality Check: Never use combustible absorbents like sawdust. Aliphatic nitriles can be flammable, and organic absorbents exacerbate fire risks and complicate secondary disposal.
Collection: Using non-sparking tools, transfer the saturated absorbent into a high-density polyethylene (HDPE) or glass container. Seal tightly and move immediately to the hazardous waste workflow.
Section 3: Standard Operating Procedure (SOP) for Waste Segregation & Disposal
Disposal of 3-(Cyclohexyloxy)propiononitrile cannot be routed through standard aqueous or general organic waste streams due to its specific reactivity and environmental persistence. It must be managed through a 3 [4].
Step-by-Step Disposal Workflow:
Strict Segregation: Isolate all nitrile waste from strong acids, oxidizers, and bases.
Causality Check: The introduction of strong acids to nitriles catalyzes hydrolysis, rapidly evolving lethal hydrogen cyanide (HCN) gas. Segregation is a non-negotiable life-safety requirement.
Primary Containment: Store the segregated waste in a clearly labeled, sealed, and chemically compatible container (e.g., glass bottles with PTFE-lined caps). Keep the container in a cool, well-ventilated secondary containment tray away from direct light [5].
Hazardous Waste Manifesting: Label the container explicitly as "Toxic Organic Waste - Aliphatic Nitrile (Contains 3-(Cyclohexyloxy)propiononitrile)." Attach the corresponding SDS to the waste manifest for the disposal vendor.
High-Temperature Incineration: Transfer the waste to your certified hazardous materials vendor. The exclusive acceptable method for nitrile destruction is high-temperature incineration .
Causality Check: Combustion of nitriles generates highly toxic nitrogen oxides (NOx). Certified incineration facilities are equipped with specialized alkaline flue-gas scrubbers required to neutralize these emissions before environmental release, ensuring strict regulatory compliance.
Step-by-step laboratory waste segregation and high-temperature incineration workflow.
Personal protective equipment for handling 3-(Cyclohexyloxy)propiononitrile
Comprehensive Safety and Operational Guide: Handling 3-(Cyclohexyloxy)propiononitrile As a Senior Application Scientist, I frequently consult on the safe integration of bifunctional organic intermediates into high-throug...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 3-(Cyclohexyloxy)propiononitrile
As a Senior Application Scientist, I frequently consult on the safe integration of bifunctional organic intermediates into high-throughput drug development and electrochemical workflows. 3-(Cyclohexyloxy)propiononitrile (CAS: 16728-52-2) is a highly versatile C9H15NO molecule[1]. However, its dual functional groups—a lipophilic cyclohexyloxy ether and a reactive propiononitrile—demand rigorous, self-validating safety protocols.
This guide provides the causal reasoning behind our recommended Personal Protective Equipment (PPE) and outlines a strict operational and disposal framework to ensure laboratory safety and scientific integrity.
Mechanistic Hazard Profile
Understanding the chemical behavior of 3-(Cyclohexyloxy)propiononitrile is the foundation of our safety strategy. We do not simply mandate PPE; we design defenses against specific molecular threats:
Lipophilic Dermal Penetration: The large cyclohexyl ring significantly increases the molecule's lipophilicity compared to simpler, lower-molecular-weight analogs like 3-methoxypropionitrile[2]. This structural feature enhances its ability to permeate the lipid bilayers of the stratum corneum, making unprotected skin contact highly hazardous.
Thermal & Chemical Decomposition: While stable under standard ambient laboratory conditions, intense heating or contact with strong acids/bases can trigger decomposition. This reaction can evolve highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].
Combustibility: Like many ether-nitrile derivatives, this compound is a combustible liquid. Upon intense heating, its vapors are heavier than air, can spread along floors, and may form explosive mixtures with ambient air[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific physicochemical risks outlined above, the following PPE matrix must be strictly adhered to. The causality behind each requirement ensures a self-validating safety system.
PPE Category
Required Specification
Mechanistic Justification (The "Why")
Hand Protection
Butyl rubber gloves (0.3 mm minimum) over standard nitrile inner gloves.
Standard nitrile degrades rapidly upon prolonged contact with ethers. Butyl rubber provides superior permeation resistance to bifunctional ether-nitriles.
Eye & Face
Chemical splash goggles + Polycarbonate face shield.
Mitigates the high risk of severe ocular irritation[3]. The face shield protects against micro-droplet aerosolization during active dispensing.
Reduces the risk of combustion[3] and prevents lipophilic dermal absorption in the event of a major volumetric spill.
Respiratory
Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.
Prevents the inhalation of combustible vapors and potential NOx/HCN decomposition products[3].
Operational Workflow & Handling Protocol
A safe experiment is a highly controlled, step-by-step process. The following protocol guarantees environmental containment and operator safety.
Step 1: Pre-Operational Verification
Validate that the fume hood face velocity is operating between 80–120 feet per minute (fpm).
Ensure no strong oxidizing agents, strong acids, or strong bases are present in the immediate workspace, as these are highly incompatible materials[2].
Step 2: Donning & Integrity Testing
Don the FR lab coat and inner nitrile gloves.
Inspect the outer butyl rubber gloves for microscopic pinholes using the pneumatic inflation method. Once validated, don the outer gloves.
Equip chemical splash goggles and the face shield.
Step 3: Dispensing Methodology
Utilize positive-displacement pipettes or glass gas-tight syringes. Scientific Insight: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organic liquids, drastically increasing the risk of an uncontained spill.
Perform all transfers over secondary containment (e.g., a chemically resistant spill tray lined with absorbent pads).
Step 4: Decontamination
Post-handling, wipe down all exterior surfaces of sealed reaction vessels with a damp, soapy cloth before removing them from the fume hood to prevent cross-contamination.
SOP workflow for handling 3-(Cyclohexyloxy)propiononitrile.
Emergency Response & Spill Mitigation
In the event of a spill, immediate, calculated action is required:
Evacuate & Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity and contain vapors.
Eliminate Ignition Sources: Extinguish all open flames and power down nearby hot plates or stirrers, as the evolving vapors are combustible and can form explosive mixtures[3].
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad). Do not use combustible materials like paper towels.
Collection: Using non-sparking tools, transfer the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container for hazardous waste processing.
Waste Disposal & Decommissioning
Improper disposal of nitriles can lead to catastrophic environmental contamination or lethal gas evolution in waste streams.
Step 1: Segregation
3-(Cyclohexyloxy)propiononitrile must be strictly segregated into a "Non-Halogenated Organic Waste" stream.
Critical Warning: Never mix this waste with aqueous acidic waste streams. Acidic conditions can catalyze the hydrolysis of the nitrile group, leading to the rapid evolution of lethal hydrogen cyanide (HCN) gas[3].
Step 2: Storage
Store the sealed waste container in a designated, ventilated flammable storage cabinet away from direct sunlight, moisture, and incompatible reagents[2].
Step 3: Final Decommissioning
The compound must be disposed of via high-temperature incineration by an EPA-approved (or local equivalent) hazardous waste management facility. Under no circumstances should it be discharged into the municipal sewage system[3].
Waste segregation and disposal pathway for 3-(Cyclohexyloxy)propiononitrile.
References
National Center for Biotechnology Information. "3-(Cyclohexyloxy)propiononitrile | C9H15NO | CID 85578 - PubChem." PubChem, nih.gov.
Fisher Scientific. "3-Methoxypropionitrile, 99% - Safety and Handling." fishersci.ca.
Merck Millipore. "SAFETY DATA SHEET - 3-methoxypropiononitrile." merckmillipore.com.